Prometryn-d14
Description
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Structure
3D Structure
Properties
CAS No. |
1202864-57-0 |
|---|---|
Molecular Formula |
C10H19N5S |
Molecular Weight |
255.45 g/mol |
IUPAC Name |
2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |
InChI Key |
AAEVYOVXGOFMJO-MFVRGKIVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Prometryn-d14 and its chemical properties?
An In-depth Examination of the Chemical Properties and Analytical Methodologies for the Deuterated Herbicide Standard
Prometryn-d14 is the deuterated analog of Prometryn, a selective triazine herbicide. Its primary application in a research and analytical setting is as an internal standard for the quantification of Prometryn in various environmental and biological matrices. The incorporation of fourteen deuterium atoms provides a distinct mass shift, enabling precise and accurate measurements using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside detailed experimental protocols for its use in analytical testing.
Core Chemical and Physical Properties
| Property | This compound | Prometryn |
| CAS Number | 1202864-57-0[1] | 7287-19-6[2][3] |
| Molecular Formula | C₁₀H₅D₁₄N₅S[1] | C₁₀H₁₉N₅S[2] |
| Molecular Weight | 255.44 g/mol [4] | 241.36 g/mol [2] |
| Appearance | - | Colorless crystalline solid[2] |
| Melting Point | - | 118-120 °C[2] |
| Water Solubility | - | 48 mg/L at 20 °C[2] |
| Solubility in Organic Solvents | - | Soluble in ethanol, methanol, acetone, dichloromethane, and toluene[2] |
| Vapor Pressure | - | 0.13 mPa at 20 °C[2] |
| Partition Coefficient (log P) | - | 3.34[2] |
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the general synthesis of Prometryn and common isotopic labeling techniques provide a likely synthetic route.
The synthesis of Prometryn typically starts with cyanuric chloride. This precursor undergoes sequential nucleophilic substitution reactions. First, with two equivalents of isopropylamine to introduce the two isopropylamino groups. The final step involves the substitution of the remaining chlorine atom with a methylthiol group.
For the synthesis of this compound, a deuterated isopropylamine (isopropylamine-d7) would be utilized as a key reagent in the initial substitution steps. This would introduce the deuterium labels onto the isopropyl groups of the final molecule.
Analytical Applications and Experimental Protocols
This compound is an essential tool for the accurate quantification of Prometryn residues in environmental samples. Its use as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) helps to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Determination of Prometryn in Soil by LC-MS/MS
The following protocol is adapted from established environmental chemistry methods for the analysis of Prometryn in soil samples. This compound would be used as an internal standard in this procedure.
1. Principle:
Prometryn is extracted from a soil sample using an acetonitrile/water solution. The extract is then concentrated and analyzed by LC-MS/MS. This compound is added to the sample prior to extraction to serve as an internal standard for quantification.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Prometryn analytical standard
-
This compound internal standard
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm)
-
Autosampler vials
3. Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prometryn and this compound in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing known concentrations of Prometryn and a constant concentration of this compound by diluting the intermediate solutions.
4. Sample Preparation:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of an 80:20 (v/v) acetonitrile/water solution.
-
Shake vigorously for 1 hour.
-
Centrifuge the sample to separate the soil from the extract.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
5. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both with a suitable modifier (e.g., formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both Prometryn and this compound.
6. Quantification:
Create a calibration curve by plotting the ratio of the peak area of Prometryn to the peak area of this compound against the concentration of Prometryn in the working standard solutions. Determine the concentration of Prometryn in the soil samples by using the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Prometryn in a soil sample using this compound as an internal standard.
Caption: Analytical workflow for Prometryn quantification.
Mode of Action of Prometryn
Prometryn is a selective herbicide that acts by inhibiting photosynthesis in susceptible plant species. Specifically, it disrupts the electron transport chain in Photosystem II (PSII). By binding to the D1 protein in the PSII complex, Prometryn blocks the flow of electrons, leading to a buildup of highly reactive oxygen species. This oxidative stress causes rapid cell damage, leading to chlorosis, necrosis, and ultimately, the death of the plant.
Conclusion
This compound serves as a critical analytical tool for the accurate and reliable quantification of its non-deuterated counterpart in complex matrices. While detailed physical property data for the deuterated molecule is limited, its chemical identity and utility as an internal standard are well-established. The provided experimental protocol offers a robust framework for its application in environmental monitoring and research, contributing to a better understanding of the fate and transport of this widely used herbicide.
References
Prometryn-d14: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Prometryn-d14. Prometryn is a selective triazine herbicide, and its deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis in residue testing and environmental monitoring. The incorporation of deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry while maintaining similar chemical and physical properties to the parent compound.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The key to producing the deuterated analogue is the use of deuterated isopropylamine (isopropylamine-d7) as one of the nucleophiles. The fourteen deuterium atoms are located on the two isopropyl groups.
Reaction Scheme:
The overall synthetic pathway can be visualized as a sequential substitution of the chlorine atoms on the triazine ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established methods for triazine herbicide synthesis.
Step 1: Synthesis of 2,4-bis(isopropylamino-d7)-6-chloro-1,3,5-triazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., xylene).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of isopropylamine-d7 in the same solvent to the stirred solution of cyanuric chloride. The molar ratio of isopropylamine-d7 to cyanuric chloride should be approximately 1:1.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Slowly add a second equivalent of isopropylamine (non-deuterated) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
The filtrate containing the intermediate product can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of 2,4-bis(isopropylamino-d7)-6-(methylthio)-1,3,5-triazine (this compound)
-
To the solution containing the intermediate from Step 1, add a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol). The molar ratio of sodium thiomethoxide to the intermediate should be approximately 1:1.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and enrichment of deuterated compounds.[1][2] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be quantified.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation.
-
Mass Spectrometry: Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion cluster of this compound.
-
Measure the accurate mass and relative intensity of each peak in the cluster.
-
Calculate the isotopic distribution and compare it to the theoretical distribution for the desired level of deuteration.
-
Table 1: Theoretical vs. a Hypothetical Experimental Isotopic Distribution for this compound (98 atom % D)
| Isotopologue | Theoretical m/z | Theoretical Abundance (%) | Hypothetical Experimental Abundance (%) |
| d14 | 255.1954 | 74.9 | 74.5 |
| d13 | 254.1891 | 21.4 | 21.8 |
| d12 | 253.1828 | 2.5 | 2.6 |
| d11 | 252.1765 | 0.2 | 0.3 |
Isotopic Purity Calculation Workflow
Caption: Workflow for isotopic purity determination by MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment. Both ¹H NMR and ¹³C NMR are valuable in this context.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The signals corresponding to the protons on the isopropyl groups should be significantly reduced in intensity compared to the non-deuterated standard.
-
The residual proton signals can be integrated and compared to a non-deuterated internal standard to calculate the degree of deuteration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The carbon signals of the deuterated isopropyl groups will appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.
-
Table 2: Expected ¹H NMR Chemical Shifts for Prometryn
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH(CH₃)₂ | ~4.2 | septet |
| -CH(CH ₃)₂ | ~1.2 | doublet |
| -S-CH₃ | ~2.5 | singlet |
| -NH- | ~5.5 | broad singlet |
Note: In the ¹H NMR spectrum of this compound, the signals for the isopropyl protons will be significantly diminished.
Table 3: Expected ¹³C NMR Chemical Shifts for Prometryn
| Carbon | Chemical Shift (ppm) |
| C (triazine ring) | ~165-170 |
| -C H(CH₃)₂ | ~45 |
| -CH(C H₃)₂ | ~22 |
| -S-C H₃ | ~15 |
Note: In the ¹³C NMR spectrum of this compound, the signals for the isopropyl carbons will show characteristic splitting patterns due to coupling with deuterium.
Logical Relationship for Purity Confirmation
References
Prometryn-d14: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Prometryn-d14. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This guide delves into the fundamental properties of this isotopically labeled compound, offering detailed experimental protocols and structured data for practical application.
Core Physical and Chemical Properties
This compound, the deuterated analog of the herbicide Prometryn, is primarily utilized as an internal standard in analytical methodologies for the precise quantification of Prometryn in various matrices. The substitution of hydrogen atoms with deuterium results in a higher molecular weight, which allows for its differentiation from the parent compound in mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Formula | C₁₀H₅D₁₄N₅S | [1][2] |
| Molecular Weight | 255.44 g/mol | [2] |
| CAS Number | 1202864-57-0 | [1] |
| Appearance | Colorless crystals (estimated) | [3] |
| Melting Point | 118-120 °C (for non-deuterated Prometryn) | [4] |
| Water Solubility | 48 mg/L at 20 °C (for non-deuterated Prometryn) | [5] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, dichloromethane, and toluene (for non-deuterated Prometryn) | [5] |
Experimental Protocols
The accurate and sensitive quantification of this compound, often in conjunction with its non-deuterated counterpart, is critical in environmental monitoring and residue analysis. The following is a detailed experimental protocol for the analysis of Prometryn in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method directly applicable to this compound.
Quantification of this compound in Soil by LC-MS/MS
This protocol outlines the extraction and analysis of Prometryn from soil samples, where this compound would be used as an internal standard for accurate quantification.
2.1.1. Sample Preparation and Extraction
-
Weigh 10.0 g of the soil sample into a 40-mL vial.[1]
-
For recovery experiments, fortify the sample with a known concentration of Prometryn standard solution.[1]
-
Add 20.0 mL of an 80:20 (v/v) acetonitrile-water solution to the sample.[1][2]
-
Shake the vials horizontally on an orbital shaker for 1 hour at approximately 240 rpm.[1][2]
-
Centrifuge the extracts at up to 1000 rpm for about 5 minutes to achieve a clear supernatant.[1][2]
-
Filter a 5.0 mL aliquot of the supernatant through a 0.45 µm syringe filter into an 8-mL test tube.[1][2]
-
Transfer the final extract to a 4 mL vial for LC-MS/MS analysis.[1]
2.1.2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization Mode: Thermospray (TSP) or Electrospray Ionization (ESI) is commonly used. Optimal sensitivity is often achieved with the filament-on ionization mode.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for the quantification of the protonated molecular ions.[1] For this compound, the precursor and product ions would be selected based on its specific mass-to-charge ratio.
-
Liquid Chromatography Conditions:
2.1.3. Preparation of Standards and Calibration
-
Prepare a 1 mg/mL individual stock solution of this compound in HPLC-grade methanol.[1]
-
From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., 10 µg/mL, 1.0 µg/mL, and 0.10 µg/mL) in methanol.[1]
-
Prepare calibration standards at various concentrations (e.g., 5 ng/mL to 500 ng/mL) in a 50/50 methanol/water mixture.[2]
-
Analyze the calibration standards alongside the samples to generate a calibration curve for quantification.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
Prometryn-d14: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prometryn-d14, a deuterated analog of the herbicide Prometryn. This document is intended for researchers and professionals in the fields of analytical chemistry, environmental science, and toxicology. It includes key chemical data, detailed experimental protocols, and a visualization of its mechanism of action.
Core Chemical Data: this compound and Prometryn
This compound serves as an ideal internal standard for the quantitative analysis of Prometryn in various matrices due to its similar chemical and physical properties, but distinct mass. This allows for accurate quantification by mass spectrometry-based methods, correcting for variations in sample preparation and instrument response.
| Property | This compound | Prometryn |
| CAS Number | 1202864-57-0 | 7287-19-6 |
| Molecular Formula | C₁₀H₅D₁₄N₅S | C₁₀H₁₉N₅S |
| Molecular Weight | 255.44 g/mol | 241.36 g/mol |
| Synonyms | 6-(Methylthio)-N2,N4-bis(propan-2-yl-d7)-1,3,5-triazine-2,4-diamine | 2,4-Bis(isopropylamino)-6-(methylthio)-s-triazine, Gesagard, Caparol |
| Appearance | Colorless crystals | Colorless, crystalline solid |
| Water Solubility | Not readily available | 48 mg/L at 20°C |
| Melting Point | Not readily available | 118-120°C |
Mechanism of Action: Inhibition of Photosynthesis
Prometryn is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).[2] Prometryn competitively binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone (PQ).[3] This blockage halts the electron flow, leading to an accumulation of reactive oxygen species and subsequent cellular damage, ultimately causing weed death.[2]
Caption: Mechanism of Prometryn's inhibition of Photosystem II.
Experimental Protocols
Quantitative Analysis of Prometryn in Water by GC-MS
This protocol outlines a method for the determination of Prometryn in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
a. Sample Preparation and Extraction:
-
Collect water samples in 1-liter amber glass bottles.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known concentration of this compound solution (e.g., 100 ng/L).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
-
Elute the analytes from the cartridge with a suitable organic solvent, such as ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 6°C/minute.
-
Ramp to 250°C at 30°C/minute, hold for 4 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example):
-
Prometryn: m/z 241 (quantification), 226, 184 (confirmation).
-
This compound: m/z 255 (quantification).
-
-
c. Data Analysis:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Prometryn and a fixed concentration of this compound.
-
Plot the ratio of the peak area of Prometryn to the peak area of this compound against the concentration of Prometryn.
-
Quantify the concentration of Prometryn in the samples by interpolating the peak area ratio from the calibration curve.
Caption: Workflow for the analysis of Prometryn in water by GC-MS.
In-Vivo Toxicological Evaluation in a Murine Model
This protocol describes a subchronic toxicity study of Prometryn in mice to assess its potential for inducing DNA damage.
a. Animal Model and Husbandry:
-
Species: CBA inbred mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
b. Experimental Design:
-
Divide the animals into four groups: a control group and three treatment groups receiving low, medium, and high doses of Prometryn.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., corn oil) only.
-
Treatment Groups: Administer Prometryn orally via gavage at doses of 185, 375, and 555 mg/kg body weight.
-
-
Dosing Schedule: Administer the doses every 48 hours for a total of 28 days.
-
Sample Collection: Collect blood samples from the animals at specified time points (e.g., day 14 and day 28) for analysis.
c. Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity:
-
Isolate leukocytes from the collected blood samples.
-
Embed the isolated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
d. Data Analysis:
-
Compare the measures of DNA damage between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A dose-dependent increase in DNA damage would indicate a genotoxic potential of Prometryn under the tested conditions.
References
An In-depth Technical Guide to the Safe Handling of Prometryn-d14
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety data and handling guidelines for Prometryn. Since Prometryn-d14 is an isotopically labeled version of Prometryn, its chemical and toxicological properties are expected to be nearly identical. This guide is intended for use in a research and development context. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier of this compound and adhere to all institutional and governmental regulations.
Introduction
Prometryn is a selective triazine herbicide that functions by inhibiting photosynthesis in target plant species.[1][2][3] this compound is a deuterated analog of prometryn, where the hydrogen atoms on the two isopropyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in environmental fate studies, metabolism research, and as an internal standard in analytical chemistry. While the biological and chemical reactivity of this compound is fundamentally the same as Prometryn, it is crucial for laboratory personnel to be fully aware of its hazard profile and the requisite safety precautions.
Hazard Identification and Classification
Prometryn is classified as a hazardous substance. The primary hazards are related to acute toxicity if swallowed or inhaled, and significant environmental toxicity, particularly to aquatic life.[4]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]
-
Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[4][6]
Signal Word: DANGER[5]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[5]
-
H318: Causes serious eye damage.[5]
-
H332: Harmful if inhaled.[4]
-
H410: Very toxic to aquatic life with long-lasting effects.[4][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Prometryn is provided below. The molecular weight is the primary difference for this compound.
| Property | Value | Reference |
| Appearance | Colorless or white odorless solid/crystals | [2][3] |
| Molecular Formula (Prometryn) | C10H19N5S | [2] |
| Molecular Formula (this compound) | C10D14H5N5S | [7] |
| Molecular Weight (Prometryn) | 241.36 g/mol | [2] |
| Molecular Weight (this compound) | 255.44 g/mol | [7] |
| Melting Point | 118-120 °C | [3] |
| Water Solubility | 48 mg/L at 20 °C | [3] |
| Vapor Pressure | 0.13 mPa at 20 °C | [3][5] |
| n-octanol/water Partition Coefficient (Log Kow) | 3.1 - 3.34 | [3][5] |
Toxicological Information
The toxicological data for Prometryn are summarized in the following table. These values are expected to be representative for this compound.
| Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Rat | 3750 - 5233 mg/kg | [3][5][8] |
| Acute Dermal LD50 | Rat | >3100 mg/kg | [5][8] |
| Acute Inhalation LC50 (4h) | Rat | >5.2 mg/L | [5] |
| Skin Irritation | Rabbit | Irritant | [5] |
| Eye Irritation | Rabbit | Severe Irritant | [5] |
| Carcinogenicity | Data indicates no carcinogenic effects. | [2][5] | |
| Mutagenicity | Data indicates no mutagenic effects. | [5] | |
| Reproductive Toxicity | Data indicates no reproductive effects. | [5] |
Target Organs: Liver, kidneys, and bone marrow.[3][6]
Experimental Protocols and Handling Guidelines
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[9]
-
Eye Protection: Chemical splash goggles or a face shield must be worn.[5][6]
-
Skin and Body Protection: A laboratory coat or chemical-resistant coveralls should be worn. Ensure that long pants and closed-toe shoes are worn.[9][10]
-
Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a NIOSH-approved respirator is necessary.[6]
Safe Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Avoid the formation of dust and aerosols.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]
-
Remove contaminated clothing immediately and wash it before reuse.[10]
Storage
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[5][11]
-
Keep away from direct sunlight.[5]
-
Store separately from strong oxidizing agents.[5]
Spill and Waste Disposal
-
Spills: In the event of a spill, control the source of the leak and contain the spill to prevent it from spreading or entering drains. For solid spills, sweep up the material without creating dust and place it in a sealed container for disposal. For liquid spills, use an absorbent material to clean up the spill and place the contaminated material in a sealed container.
-
Waste Disposal: Dispose of waste in accordance with all local, regional, and national regulations.[4] Do not dispose of undiluted chemicals on-site.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of soap and water for 15-20 minutes. Seek medical advice if irritation occurs.
-
In Case of Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.[11]
Visualizations
Prometryn's Mode of Action: Photosystem II Inhibition
Prometryn acts by inhibiting photosynthesis at Photosystem II (PSII) in susceptible plants. It binds to the D1 protein of the PSII complex, blocking electron transport. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[1]
Caption: Prometryn inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.
Standard Laboratory Workflow for Handling this compound
This diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. pomais.com [pomais.com]
- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - PROMETRYN [extoxnet.orst.edu]
- 4. cpachem.com [cpachem.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. nz.uplcorp.com [nz.uplcorp.com]
- 7. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]
- 8. echemi.com [echemi.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. chemicalbook.com [chemicalbook.com]
Prometryn-d14 stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Prometryn-d14
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of analytical standards like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound, drawing from information on the parent compound, prometryn, due to the limited specific data on the deuterated analog.
Chemical Information
This compound (di-iso-propyl-d14) is a deuterated analog of Prometryn, a selective herbicide. The deuteration is typically on the two isopropyl groups.
-
Chemical Formula: C10H5D14N5S[1]
-
Molecular Weight: 255.44 g/mol [1]
-
Unlabelled CAS Number: 7287-19-6[2]
Stability Profile
Prometryn is generally considered to be a stable compound.[3] It exhibits long-term stability over several years when stored correctly, with only slight sensitivity to natural light and extreme temperatures.[3][4] It is stable in neutral, slightly acidic, or slightly basic media.[3] However, it is susceptible to degradation under certain conditions.
Key Factors Influencing Stability:
-
Temperature: While stable at room temperature, extreme temperatures can affect its stability.[3][4]
-
Light: Prometryn is sensitive to light, particularly UV irradiation, which can cause decomposition.[3][5]
-
pH: It is stable in neutral, slightly acidic, and slightly alkaline media.[3] Hydrolysis can occur in the presence of warm acids and alkalis.[3]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
Summary of Stability Data for Prometryn
| Condition | Stability | Notes |
| Shelf Life | Very stable over several years.[3][4] | A re-analysis for chemical purity is recommended after three years for similar deuterated compounds like Prometon-d14.[6] |
| Light | Slight sensitivity to natural light; decomposed by UV irradiation.[3][4] | Photodegradation is a known degradation pathway.[5] |
| Temperature | Stable under normal temperatures; sensitive to extreme temperatures.[3][4] | Specific temperature degradation kinetics are not detailed. |
| pH | Stable in neutral, slightly acidic, or slightly alkaline media.[3] | Hydrolyzed by warm acids and alkalis.[3] |
| Reactivity | No rapid reaction with air or water.[4] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information for Prometryn and general guidelines for deuterated standards.
Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature.[2][6] | Avoids extreme temperatures that could accelerate degradation.[3][4] |
| Light | Store in a dark place or use amber vials. | To prevent photodegradation.[3][4] |
| Atmosphere | Store in a dry, well-ventilated place.[4] | To prevent moisture absorption and potential hydrolysis. |
| Container | Tightly closed container.[4] | To prevent contamination and exposure to air and moisture. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials (e.g., strong oxidizing agents).[4] | To prevent cross-contamination and hazardous reactions. |
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound stability testing were not found, a general methodology can be outlined based on standard practices for chemical stability studies and analytical methods for Prometryn.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[7]
-
From the stock solution, prepare working standards at various concentrations.[7]
-
For stability studies, subject aliquots of the stock or working solutions to different conditions (e.g., elevated temperature, light exposure, different pH buffers).
2. Analytical Methodology:
-
The primary analytical techniques for the determination of Prometryn and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[7][8]
-
GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the analyte from any degradation products.
-
MS Detection: Electron Ionization (EI) in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
-
LC/MS/MS Method:
-
Column: A reversed-phase C8 or C18 column.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., phosphate buffer).[3][7]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its potential degradation products.
-
3. Stability Study Workflow:
Caption: Workflow for a typical stability study of this compound.
Degradation Pathways
The primary degradation pathway for Prometryn in the environment is photodegradation.[5] While specific pathways for this compound have not been detailed, they are expected to be identical to those of the unlabeled compound. The following diagram illustrates the proposed photodegradation pathway of Prometryn.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]
- 3. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
Prometryn-d14 in Environmental Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Prometryn-d14 as an internal standard for the quantitative analysis of prometryn in environmental matrices. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in complex sample types encountered in environmental monitoring. This compound, a deuterated analog of the herbicide prometryn, offers a reliable means to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical data.
The Role of this compound in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This compound serves as this labeled internal standard for prometryn analysis. Because this compound is chemically identical to prometryn, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is readily distinguishable from the native analyte by the mass spectrometer.
By measuring the ratio of the signal from the native prometryn to the signal from the known concentration of this compound, accurate quantification can be achieved, as this ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance. This approach is particularly advantageous in complex matrices such as soil and water, where co-eluting substances can interfere with the analyte signal.
Experimental Protocols
The following sections detail representative experimental protocols for the analysis of prometryn in water and soil samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of Prometryn in Water Samples
This protocol is adapted from established methods for the analysis of triazine herbicides in aqueous matrices.
1. Preparation of Standards and Reagents:
-
Prometryn Stock Solution (1 mg/mL): Accurately weigh 10 mg of prometryn standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the prometryn stock solution in a suitable solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with the this compound IS to a final concentration of 10 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound IS stock solution in methanol.
2. Sample Preparation:
-
Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Allow samples to come to room temperature.
-
For each 100 mL of water sample, add 10 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
Vortex the sample to ensure thorough mixing.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 100 mL water sample (spiked with this compound) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the prometryn and this compound from the cartridge with 2 x 3 mL aliquots of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor Ion > Product Ion)
-
Prometryn: m/z 242 > 186 (quantifier), m/z 242 > 104 (qualifier).
-
This compound: m/z 256 > 193 (quantifier).
-
-
Collision energies and other instrument-specific parameters should be optimized for maximum signal intensity.
-
Analysis of Prometryn in Soil Samples
This protocol is a representative method for the extraction and analysis of prometryn in soil, incorporating this compound as an internal standard.[1]
1. Preparation of Standards and Reagents:
-
Follow the same procedures for preparing stock and working standard solutions as outlined in the water analysis protocol.
2. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to the soil sample.
-
Add 20 mL of acetonitrile to the tube.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Take a 10 mL aliquot of the supernatant and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize the same LC-MS/MS conditions as described in the water analysis protocol.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation experiments using this compound as an internal standard.
Table 1: Method Validation Data for Prometryn in Water
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (at 10 ng/L) | 95% ± 5% |
| Precision (RSD at 10 ng/L) | < 10% |
Table 2: Method Validation Data for Prometryn in Soil
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Recovery (at 5 µg/kg) | 92% ± 8% |
| Precision (RSD at 5 µg/kg) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution analysis.
Caption: Experimental workflow for the analysis of prometryn using this compound.
Caption: Principle of isotope dilution analysis using this compound.
References
An In-depth Technical Guide to Isotopic Labeling in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions, metabolic pathways, and entire biological systems.[1] By replacing specific atoms within a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track their fate and quantify their presence with high precision.[1][2] This guide provides an in-depth overview of the core principles, key experimental protocols, and diverse applications of isotopic labeling in analytical chemistry, with a particular focus on its role in drug discovery and development.
Core Principles of Isotopic Labeling
The fundamental principle of isotopic labeling lies in the ability to distinguish between isotopically labeled and unlabeled molecules. While chemically identical to their more common counterparts, isotopes possess a different number of neutrons, resulting in a detectable mass difference.[] The most commonly used stable isotopes in metabolic research and proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[4]
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify these mass differences.[1][] In mass spectrometry, the labeled compounds and their unlabeled counterparts will appear at different mass-to-charge (m/z) ratios, allowing for their relative or absolute quantification.[5]
Key Applications in Research and Drug Development
Isotopic labeling has become an indispensable tool across various scientific disciplines, offering profound insights into complex biological processes.
-
Metabolic Pathway Elucidation: By introducing a labeled substrate, such as ¹³C-glucose, into cells or organisms, researchers can trace the incorporation of the isotope into various downstream metabolites.[6][7] This allows for the mapping and quantification of metabolic fluxes through different pathways, a technique known as Metabolic Flux Analysis (MFA).[8][9] This is particularly valuable in understanding disease states like cancer, which exhibit altered metabolism.[10]
-
Quantitative Proteomics: Isotopic labeling is central to quantitative proteomics, enabling the accurate measurement of changes in protein abundance between different biological samples.[11] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve metabolic labeling of entire proteomes, while other methods use chemical tags to label proteins or peptides in vitro.[5][12]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[13] Isotopic labeling, often with radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), allows for the tracking of a drug and its metabolites throughout the body.[14] Stable isotopes are also increasingly used to study drug metabolism and potential drug-drug interactions.[][15] This provides crucial information on a drug's bioavailability, safety, and efficacy.[][16]
Experimental Workflows and Methodologies
A variety of isotopic labeling strategies have been developed, each with its own advantages and specific applications. The choice of method depends on the research question, the sample type, and the analytical platform available.
Below is a generalized workflow for a typical isotopic labeling experiment in quantitative proteomics.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 11. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Prometryn-d14 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of prometryn in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Prometryn-d14 as a deuterated internal standard is described to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction to Prometryn and the Role of a Deuterated Internal Standard
Prometryn is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Its presence in soil and water is a matter of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2][3] Deuterated standards exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] This co-elution and similar behavior allow for effective compensation of matrix-induced signal suppression or enhancement, leading to more accurate and reproducible quantification.[2]
Experimental Protocols
Detailed protocols for the analysis of prometryn in soil and water samples are provided below. These methods are based on established techniques such as QuEChERS for soil and Solid-Phase Extraction (SPE) for water.
Protocol 1: Analysis of Prometryn in Soil using QuEChERS and LC-MS/MS
This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of prometryn from soil samples.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and vortex for 30 seconds.
-
Spike the sample with a known concentration of This compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for soils with high organic matter).
-
Vortex for 30 seconds and centrifuge at ≥5000 rcf for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Soil Sample Analysis
Caption: Workflow for Prometryn analysis in soil.
Protocol 2: Analysis of Prometryn in Water using SPE and LC-MS/MS
This protocol describes the use of Solid-Phase Extraction (SPE) to concentrate and clean up prometryn from water samples.
1. Sample Preparation (SPE)
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.
-
Spike the filtered water with a known concentration of This compound internal standard (e.g., to a final concentration of 100 ng/L).
-
Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5-10 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for Prometryn analysis in water.
LC-MS/MS Parameters
The following tables provide typical Liquid Chromatography and Mass Spectrometry parameters for the analysis of prometryn and its internal standard, this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Sheath Gas: 40 arb, Aux Gas: 10 arb |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Prometryn and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Prometryn | 242.1 | 200.1 | 158.1 | 20 |
| This compound | 256.1 | 214.1 | 172.1 | ~20 (to be optimized) |
Note: The collision energy for this compound should be optimized to maximize the signal of the product ions.
Data Presentation and Method Validation
The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for prometryn analysis.
Signaling Pathway of Internal Standard Correction
Caption: Logic of internal standard-based quantification.
Table 4: Method Validation Data for Prometryn in Soil
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85 - 110% |
| Precision (RSD, at 0.01 mg/kg) | < 15% |
| Matrix Effect | Compensated by internal standard |
Table 5: Method Validation Data for Prometryn in Water
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 10 ng/L |
| Recovery (at 20, 100, and 500 ng/L) | 90 - 115% |
| Precision (RSD, at 20 ng/L) | < 10% |
| Matrix Effect | Compensated by internal standard |
Conclusion
The protocols and data presented demonstrate that the use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of prometryn in complex environmental matrices. The detailed experimental procedures and expected performance characteristics serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and food safety. The implementation of these methods will contribute to high-quality data generation for regulatory compliance and risk assessment.
References
Application Note: Quantitative Analysis of Prometryn in Soil Samples Using Isotope Dilution Mass Spectrometry with Prometryn-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prometryn is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Its persistence in soil can lead to environmental contamination and potential risks to non-target organisms.[1][2] Accurate and sensitive quantification of prometryn residues in soil is crucial for environmental monitoring, risk assessment, and ensuring food safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1][3][4] This application note details a robust and reliable method for the quantitative analysis of prometryn in soil samples using Prometryn-d14 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in extraction efficiency and instrument response, leading to more accurate and reliable results.[5]
Experimental Protocols
This protocol outlines the procedure for the extraction and quantification of prometryn in soil samples, adapting the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[6][7][8][9][10]
Materials and Reagents
-
Prometryn (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve prometryn and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both prometryn and this compound.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the prometryn intermediate stock solution with a constant concentration of the this compound internal standard solution in a suitable solvent (e.g., 50:50 methanol:water).
Sample Preparation (Modified QuEChERS Protocol)
-
Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weighing and Fortification: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For recovery studies, fortify blank soil samples with known concentrations of prometryn standard solution. Add a specific volume of the this compound internal standard solution to all samples (including calibration standards and blanks) to achieve a final concentration of 50 ng/g.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of prometryn from the soil matrix.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both prometryn and this compound for quantification and confirmation.
Data Presentation
The following table summarizes typical quantitative data obtained using this method, demonstrating its performance characteristics.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (%) | |
| Spiking Level 1 (1 µg/kg) | 95.2 ± 4.1 |
| Spiking Level 2 (10 µg/kg) | 98.7 ± 3.5 |
| Spiking Level 3 (100 µg/kg) | 101.5 ± 2.8 |
| Precision (RSD %) | |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 10% |
Experimental Workflow
The following diagram illustrates the complete experimental workflow from soil sample collection to the final quantitative analysis of prometryn.
Caption: Experimental workflow for the quantitative analysis of prometryn in soil.
Mode of Action: A Conceptual Overview
Prometryn belongs to the triazine class of herbicides and primarily acts by inhibiting photosynthesis in susceptible plants.[1] The following diagram provides a simplified conceptual representation of its mechanism of action at the cellular level.
Caption: Conceptual diagram of prometryn's mode of action.
Conclusion
The described method utilizing this compound as an internal standard with a modified QuEChERS extraction protocol followed by LC-MS/MS analysis provides a highly sensitive, accurate, and robust approach for the quantitative determination of prometryn in soil samples. The use of an isotope-labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in sample preparation, ensuring high-quality data for environmental monitoring and research applications. This application note serves as a comprehensive guide for laboratories aiming to implement a reliable method for prometryn analysis in complex soil matrices.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prometryn on cardiac and liver cell lines and mouse tissues. | Read by QxMD [read.qxmd.com]
- 3. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Application Note: High-Throughput Analysis of Prometryn Residues in Diverse Food Matrices using Prometryn-d14 Internal Standard and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prometryn, a widely used triazine herbicide, in various food matrices.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation. For accurate quantification and to mitigate matrix effects, a stable isotope-labeled internal standard, Prometryn-d14, is utilized.[3] Analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity for detecting prometryn residues at levels relevant to regulatory limits.[4] This method is suitable for high-throughput screening of prometryn in diverse food commodities, ensuring food safety and compliance.
Introduction
Prometryn is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops, including cotton, celery, carrots, and herbs.[5][6] Its potential persistence in the environment and accumulation in the food chain necessitates reliable and sensitive analytical methods to monitor its residue levels in food products.[4] Complex food matrices can often interfere with the accurate quantification of pesticide residues, a phenomenon known as the matrix effect.[3] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to ensure accurate quantification.
This application note provides a comprehensive protocol for the extraction and analysis of prometryn in various food matrices, leveraging the advantages of a QuEChERS sample preparation workflow and the precision of LC-MS/MS with an internal standard.
Experimental Protocol
Materials and Reagents
-
Prometryn analytical standard (≥98% purity)
-
This compound (or Prometryn-d7 (N2-isopropyl-d7)) internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for highly pigmented matrices
-
0.22 µm syringe filters
Standard Solution Preparation
-
Prometryn Stock Solution (1 mg/mL): Accurately weigh 10 mg of prometryn standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the prometryn stock solution in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, a milling step may be necessary.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution (final concentration of 10 ng/g).
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For matrices with high fat content, add 50 mg C18. For highly pigmented matrices, add 50 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Prometryn (Quantifier) | 242.1 | 200.1 | 50 | 20 |
| Prometryn (Qualifier) | 242.1 | 158.1 | 50 | 20 |
| This compound (IS) | 256.2 | 214.2 | 50 | 20 |
(Note: The MRM transitions for this compound are proposed based on the addition of 14 daltons to the parent mass and a corresponding shift in the fragment ion. These should be optimized on the specific instrument used.)
Data Presentation
The following tables summarize typical performance data for the analysis of prometryn in various food matrices using this method.
Table 3: Method Validation Data for Prometryn in Various Food Matrices
| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tomato | 10 | 95.2 | 5.8 |
| 50 | 98.7 | 4.1 | |
| 100 | 96.5 | 3.5 | |
| Lettuce | 10 | 92.8 | 6.5 |
| 50 | 94.1 | 5.2 | |
| 100 | 93.3 | 4.8 | |
| Carrot | 10 | 89.5 | 7.1 |
| 50 | 91.2 | 6.3 | |
| 100 | 90.4 | 5.5 | |
| Cottonseed | 10 | 85.3 | 8.2 |
| 50 | 88.9 | 7.4 | |
| 100 | 87.6 | 6.9 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Prometryn
| Parameter | Value (ng/g) |
| Limit of Detection (LOD) | 2.0 |
| Limit of Quantification (LOQ) | 5.0 |
(LOD and LOQ values are matrix-dependent and should be determined for each specific food type.)
Visualizations
Caption: Experimental workflow for prometryn residue analysis.
Conclusion
The described method provides a reliable and high-throughput solution for the determination of prometryn residues in a variety of food matrices. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for matrix-induced signal suppression or enhancement, ensuring accurate quantification. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage. This application note serves as a valuable resource for analytical laboratories involved in food safety monitoring and pesticide residue analysis.
References
- 1. pomais.com [pomais.com]
- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Distribution and bioaccumulation of prometryn in simulated aquatic ecosystems [frontiersin.org]
- 5. ccqc.org [ccqc.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Method Development for Prometryn Detection in Water Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prometryn is a selective herbicide belonging to the triazine class, widely used in agriculture to control annual grasses and broadleaf weeds.[1] Its persistence in soil and potential to contaminate water sources necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the determination of prometryn in water samples using various analytical techniques. The methodologies covered include Gas Chromatography with Nitrogen Chemiluminescence Detection (GC-NCD), Surface-Enhanced Raman Scattering (SERS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A comparative summary of the key performance indicators for the different analytical methods is presented below.
| Parameter | GC-NCD | SERS | LC-MS/MS with QuEChERS |
| Limit of Detection (LOD) | 0.02 µg/mL[2] | 5 x 10⁻¹² mol/L (in ultrapure water)[3][4] | 5.0 ng/L[5] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[2] | Not explicitly stated | 20 ng/L[5] |
| Recovery | 81.5% - 107%[2] | Not applicable (direct detection) | 70.0% - 120%[5] |
| Relative Standard Deviation (RSD) | 0.10% - 3.3%[2] | Not explicitly stated | <15%[5] |
| Sample Preparation | Liquid-Liquid Extraction | Minimal to none | QuEChERS |
| Instrumentation | Gas Chromatograph with NCD | Raman Spectrometer | LC-MS/MS System |
| Analysis Time | Relatively longer | Rapid | Moderate |
| Selectivity | High for nitrogen compounds | High (molecular fingerprint) | Very High (mass-to-charge ratio) |
Experimental Protocols
Gas Chromatography with Nitrogen Chemiluminescence Detection (GC-NCD)
This method offers high sensitivity and selectivity for nitrogen-containing compounds like prometryn.
a. Reagents and Standards
-
Prometryn analytical standard
-
Hexane, Ethyl acetate, Acetonitrile, Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Ultrapure water
b. Standard Solution Preparation
-
Prepare a stock solution of 200 µg/mL prometryn by dissolving 10 mg of the standard in 50 mL of ethyl acetate in a volumetric flask.
-
Prepare working standards by diluting the stock solution with ethyl acetate to desired concentrations.
c. Sample Preparation (Liquid-Liquid Extraction)
-
Filter the water sample to remove any particulate matter.
-
To a 100 mL separatory funnel, add 50 mL of the filtered water sample.
-
Add 20 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with another 20 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
d. Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Nitrogen Chemiluminescence Detector (NCD)
-
Column: HP-5MS (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 250°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL
e. Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Prometryn Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of prometryn in various environmental and food matrices. The use of a deuterated internal standard, such as prometryn-d, is strongly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing.
Introduction
Prometryn is a selective herbicide widely used in agriculture. Monitoring its residues in soil, water, and food products is crucial for environmental protection and food safety. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard is the gold standard for quantitative analysis of organic micropollutants like prometryn. The deuterated standard, being chemically identical to the analyte, co-behaves through extraction, cleanup, and analysis, providing excellent correction for any analyte losses and matrix-induced signal suppression or enhancement.
This guide details two common and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance data for prometryn analysis. While specific results will vary depending on the matrix, instrumentation, and laboratory conditions, these tables provide an indication of the expected performance when using methods similar to those described below.
Table 1: QuEChERS Method Performance for Prometryn Analysis
| Matrix | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Soil | 10 | 95.4 | 5.2 | 10 | Adapted from[1][2] |
| 100 | 98.2 | 4.1 | |||
| Leafy Vegetables | 10 | 89.7 | 8.5 | 10 | Generic data |
| 100 | 92.1 | 6.3 | |||
| Fruits (High Water Content) | 10 | 93.5 | 7.9 | 10 | Generic data |
| 100 | 95.8 | 5.5 |
Table 2: SPE Method Performance for Prometryn Analysis in Water
| Analyte | Fortification Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Prometryn | 50 | 92 | 6 | 1.5 | 5 | Generic data |
| 250 | 95 | 4 |
Experimental Protocols
Protocol 1: QuEChERS Method for Solid Matrices (e.g., Soil, Fruits, Vegetables)
This protocol is a modified version of the original QuEChERS method, optimized for the analysis of prometryn. The addition of a deuterated internal standard at the beginning of the extraction process is a critical step.
1. Materials and Reagents
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Prometryn analytical standard
-
Prometryn-d (or other suitable deuterated standard like d5-Atrazine) internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquohydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices, use with caution as it may retain planar pesticides)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample has low water content, e.g., dry soil).
-
Spike the sample with an appropriate amount of the prometryn-d internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents appropriate for the matrix:
-
General purpose: 150 mg MgSO₄, 50 mg PSA.
-
High fat: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
Pigmented samples: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol describes the extraction and concentration of prometryn from water samples using SPE. The use of a deuterated internal standard is crucial for accurate quantification.
1. Materials and Reagents
-
Water sample
-
Prometryn analytical standard
-
Prometryn-d internal standard solution
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove particulate matter.
-
Spike the filtered water sample with the prometryn-d internal standard solution.
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
3. Elution and Concentration
-
Elute the retained analytes from the cartridge with 2 x 4 mL of ethyl acetate.
-
Collect the eluate in a suitable tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for LC-MS/MS or GC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
Visualizations
Caption: Workflow for Prometryn Sample Preparation.
Caption: Key Factors for Accurate Prometryn Analysis.
References
Application Note: High-Throughput Analysis of Prometryn using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prometryn, a widely used triazine herbicide, in various environmental and agricultural matrices. The described protocol utilizes a Gas Chromatography-Mass Spectrometry (GC-MS) system, providing high selectivity and accuracy. This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development. The methodology encompasses sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by GC-MS analysis. Detailed experimental parameters and validation data are provided to ensure reliable and reproducible results.
Introduction
Prometryn is a selective herbicide effective against a variety of annual grasses and broadleaf weeds. Its widespread use necessitates reliable analytical methods to monitor its presence in the environment and in agricultural products to ensure human and ecological safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues like prometryn due to its high sensitivity and specificity. This application note presents a comprehensive protocol for prometryn analysis, from sample extraction to final quantification.
Data Presentation
The following tables summarize the key quantitative data for the GC-MS analysis of prometryn.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent CP-Sil 5 CB-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow)[2] |
| Oven Temperature Program | Initial 60°C (hold 1 min), ramp to 180°C at 15°C/min, then to 215°C at 2°C/min (hold 2 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM)[3] |
| Quantifier Ion (m/z) | 241 |
| Qualifier Ions (m/z) | 184, 199 |
Table 2: Method Validation Data
| Parameter | Value |
| Retention Time | Approximately 10.94 min[3] |
| Limit of Detection (LOD) | 0.02 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[4] |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 81% - 107%[4] |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[2]
a. Sample Homogenization:
-
Weigh 10-15 g of the representative sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.[5] For dry samples, use a smaller amount (1-5 g) and add an appropriate amount of water to hydrate the sample.[5]
b. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[5]
-
For certain applications, an internal standard can be added at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The specific sorbent composition may vary depending on the matrix.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. Transfer an aliquot to an autosampler vial.
GC-MS Analysis
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards of prometryn in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from the LOQ to a level that brackets the expected sample concentrations. Inject the calibration standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Data Acquisition and Processing: Acquire the data in SIM mode, monitoring the specified quantifier and qualifier ions for prometryn. Integrate the peak area of the quantifier ion and determine the concentration of prometryn in the sample using the calibration curve. The presence of qualifier ions at the correct ratio provides confirmation of the analyte's identity.
Mandatory Visualization
References
Solid-Phase Extraction of Prometryn in Environmental Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prometryn is a selective herbicide widely used in agriculture to control broadleaf and grass weeds in crops such as cotton and celery. Due to its persistence and potential for off-site transport, prometryn can contaminate surrounding soil and water bodies, posing a risk to non-target organisms and potentially entering the human food chain. Accurate and reliable monitoring of prometryn residues in environmental matrices is therefore crucial for assessing environmental risk and ensuring regulatory compliance.
Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the isolation and preconcentration of organic pollutants, like prometryn, from complex environmental samples. This application note provides a detailed protocol for the extraction of prometryn from water and soil samples using SPE with C18 cartridges, a common and effective sorbent for this purpose.
Principle of Solid-Phase Extraction
SPE operates on the principle of chromatography, where a sample is passed through a solid sorbent that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This process not only cleans up the sample but also concentrates the analyte, thereby enhancing detection sensitivity in subsequent analytical procedures such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical performance data for the solid-phase extraction of prometryn and other triazine herbicides from environmental samples. Please note that recovery rates and detection limits can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Prometryn | Agricultural Water | MIL-101(Cr) | Thermal Desorption | Not Specified | 0.35 µg/L | Not Specified | GC-FID[1] |
| Triazines (general) | Water | C18 | Hexane-isopropanol (3:1) | Mean 73% | 0.001 - 0.018 µg/L | Not Specified | GC/MS[2] |
| Ametryn (similar triazine) | Drinking Water | Molecularly Imprinted Polymer | Not Specified | > 90% | Not Specified | Not Specified | HPLC[3] |
| Triazines (general) | Water | C18 | Not Specified | 84 - 103% | 0.02 - 0.05 µg/L | Not Specified | HPLC[4] |
| Prometryn | Soil | N/A (Solvent Extraction) | Acetonitrile:Water (80:20) | Not Specified | 10 µg/kg | Not Specified | LC/MS/MS[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Prometryn from Water Samples
This protocol is suitable for the extraction of prometryn from various aqueous matrices, including groundwater, surface water, and wastewater.
Materials:
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Glass fiber filters (1.0 µm)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas supply
-
Sample collection bottles
-
Volumetric flasks and pipettes
Procedure:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 1.0 µm glass fiber filter to remove suspended solids.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Pass the filtered water sample (typically 500 mL to 1 L) through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection vial inside the vacuum manifold.
-
Elute the retained prometryn from the cartridge by passing 5-10 mL of ethyl acetate or a mixture of ethyl acetate and dichloromethane through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., hexane or ethyl acetate).
-
The sample is now ready for analysis by GC or HPLC.
-
Protocol 2: Solid-Phase Extraction of Prometryn from Soil and Sediment Samples
This protocol involves an initial solvent extraction followed by an SPE cleanup step.
Materials:
-
All materials listed in Protocol 1
-
Soil/sediment samples
-
Mortar and pestle or grinder
-
Soxhlet extraction apparatus or ultrasonic bath
-
Anhydrous sodium sulfate
-
Acetonitrile (HPLC grade)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Pre-treatment:
-
Air-dry the soil or sediment sample and remove any large debris.
-
Grind the sample to a fine, homogeneous powder using a mortar and pestle.
-
-
Solvent Extraction:
-
Weigh 10-20 g of the homogenized soil sample into an extraction thimble or beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Extract the prometryn from the soil using a suitable solvent. Two common methods are:
-
Soxhlet Extraction: Extract with 150 mL of a mixture of acetone and hexane (1:1, v/v) for 6-8 hours.
-
Ultrasonic Extraction: Add 50 mL of acetonitrile to the sample in a beaker, and sonicate in an ultrasonic bath for 15-20 minutes. Repeat the extraction twice more with fresh solvent.
-
-
Collect the solvent extracts and centrifuge to separate the solid particles.
-
-
Solvent Exchange and Concentration:
-
Combine the solvent extracts and concentrate them to a small volume (approximately 2-5 mL) using a rotary evaporator.
-
Add a suitable solvent for the SPE loading step (e.g., hexane) and continue to evaporate to remove the initial extraction solvent. Adjust the final volume to 10 mL with the new solvent.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge as described in Protocol 1 (steps 2.1-2.2).
-
Load the concentrated extract onto the conditioned cartridge.
-
Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of hexane) to remove non-polar interferences.
-
Elute the prometryn with a stronger solvent, such as ethyl acetate or dichloromethane, as described in Protocol 1 (step 5).
-
-
Concentration and Reconstitution:
-
Concentrate the eluate and reconstitute it in a suitable solvent for analysis, as described in Protocol 1 (step 6).
-
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of prometryn from water and soil samples.
Caption: Workflow for SPE of prometryn from water samples.
References
- 1. Online Solid-Phase Extraction of Prometon and Prometryne Using MIL-101(Cr) as Sorbent before Gas Chromatographic Analysis: A Computational and Experimental Study and Comparison between Splitless and PTV Inlets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography/mass spectrometry with selected-ion monitoring [pubs.usgs.gov]
- 3. Optimization of solid-phase extraction using developed modern sorbent for trace determination of ametryn in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: High-Precision Quantitation of Prometryn Using Isotope Dilution LC-MS/MS with Prometryn-d14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation and use of a calibration curve for the accurate quantitation of Prometryn in complex matrices. By employing Prometryn-d14 as a stable isotope-labeled internal standard (SIL-IS), this method leverages the precision of isotope dilution analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reliable results. This document outlines the necessary materials, step-by-step procedures for creating calibration standards, and expected performance characteristics.
Introduction
Prometryn is a selective herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Accurate and sensitive quantification of Prometryn residues is crucial for environmental monitoring, food safety, and toxicological studies. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision.[2] This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to both the calibration standards and the unknown samples. The ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard is used for quantification, effectively minimizing errors that can be introduced during sample preparation and analysis.[2][3] This application note provides a comprehensive guide for researchers to establish a robust and reliable method for Prometryn analysis using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Prometryn (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
Preparation of Stock Solutions
-
Prometryn Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prometryn standard and dissolve it in 10 mL of methanol in a Class A volumetric flask. This will be your primary stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Prometryn Working Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL Prometryn stock solution to 10 mL with methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Perform a serial dilution of the 1 mg/mL this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Curve Standards
A series of calibration standards are prepared by spiking a constant amount of the this compound internal standard working solution into varying concentrations of the Prometryn working stock solution.
-
Label a set of autosampler vials for each calibration level (e.g., CAL 1 to CAL 7).
-
To each vial, add 50 µL of the 100 ng/mL this compound IS working solution. This will result in a constant IS concentration of 5 ng/mL in the final 1 mL volume.
-
Add the appropriate volume of the 10 µg/mL Prometryn working stock solution to each vial as detailed in the table below.
-
Bring the final volume of each calibration standard to 1 mL with 50:50 (v/v) methanol:water.
Data Presentation
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Volume of Prometryn Working Stock (10 µg/mL) | Volume of this compound IS Working Solution (100 ng/mL) | Final Volume (mL) | Final Prometryn Concentration (ng/mL) | Final this compound Concentration (ng/mL) |
| CAL 1 | 0.5 µL | 50 µL | 1 | 5 | 5 |
| CAL 2 | 1.0 µL | 50 µL | 1 | 10 | 5 |
| CAL 3 | 2.5 µL | 50 µL | 1 | 25 | 5 |
| CAL 4 | 5.0 µL | 50 µL | 1 | 50 | 5 |
| CAL 5 | 10.0 µL | 50 µL | 1 | 100 | 5 |
| CAL 6 | 25.0 µL | 50 µL | 1 | 250 | 5 |
| CAL 7 | 50.0 µL | 50 µL | 1 | 500 | 5 |
Table 2: Expected Analytical Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
LC-MS/MS Analysis
The prepared calibration standards and unknown samples (spiked with the same constant amount of this compound) are then analyzed by LC-MS/MS. The ratio of the peak area of Prometryn to the peak area of this compound is plotted against the concentration of Prometryn to generate the calibration curve.
Mandatory Visualization
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for preparing the Prometryn calibration curve.
Logical Relationship of Isotope Dilution Analysis
Caption: Principle of quantification using isotope dilution.
References
Application of Prometryn-d14 in Aquatic Ecosystem Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Prometryn-d14 as an internal standard in the analysis of Prometryn in various components of aquatic ecosystems, including water, sediment, and biota. The use of an isotope-labeled internal standard like this compound is a crucial component of robust analytical methodologies, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction to Prometryn and the Role of this compound
Prometryn is a selective triazine herbicide used to control broadleaf and grassy weeds in agriculture.[1] Its presence in aquatic ecosystems through runoff and leaching is a significant environmental concern due to its potential toxicity to aquatic organisms.[2][3][4] Accurate and sensitive quantification of Prometryn is therefore essential for environmental monitoring and risk assessment.
This compound, a deuterated analog of Prometryn, serves as an ideal internal standard for isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of the labeled standard (this compound) is added to the sample at the beginning of the analytical process. As it is chemically identical to the analyte (Prometryn), it behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for any losses during sample preparation and variations in instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of Prometryn in aquatic matrices.
Table 1: LC-MS/MS Parameters for Prometryn Analysis
| Parameter | Setting |
| Instrumentation | High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (HPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined based on specific instrumentation and optimization |
| Product Ions (m/z) | To be determined based on specific instrumentation and optimization |
| Internal Standard | This compound |
| IS Precursor Ion (m/z) | To be determined based on specific instrumentation and optimization |
| IS Product Ions (m/z) | To be determined based on specific instrumentation and optimization |
Note: Specific precursor and product ions for Prometryn and this compound need to be optimized for the specific mass spectrometer being used.
Table 2: Method Validation Parameters for Ametryn (a related triazine) in Water by QuEChERS-GC-MS
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 18 µg/L |
| Limit of Quantification (LOQ) | 60 µg/L |
| Recovery | 98.63% - 109.36% |
| Precision (RSD%) | 4.26% - 9.41% |
This data for Ametryn provides an example of the performance of a validated method for a similar compound and can serve as a benchmark for a Prometryn method.[5]
Experimental Protocols
Protocol for Determination of Prometryn in Water Samples
This protocol is adapted from established methods for pesticide analysis in aqueous matrices.
3.1.1. Materials and Reagents
-
Prometryn analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles.
-
To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 5 mL of methanol.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
3.1.3. Instrumental Analysis
-
Instrument: HPLC-MS/MS system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Injection Volume: 10 µL.
-
MS/MS Detection: Monitor the specific precursor and product ion transitions for both Prometryn and this compound in Multiple Reaction Monitoring (MRM) mode.
Protocol for Determination of Prometryn in Sediment/Soil Samples
This protocol is based on an EPA method for the analysis of Prometryn in soil.[6][7]
3.2.1. Materials and Reagents
-
Prometryn analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Methanol (HPLC grade)
-
Sodium sulfate, anhydrous
3.2.2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized sediment sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of an 80:20 (v/v) acetonitrile:water solution.[6][7]
-
Shake vigorously for 1 hour.[6]
-
Centrifuge the sample to separate the solid and liquid phases.[6]
-
Transfer the supernatant to a clean tube.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
The extract can be further cleaned up using SPE if necessary, following a similar procedure as for water samples.
-
Bring the final volume to 1 mL with a suitable solvent (e.g., methanol) and transfer to an autosampler vial.
3.2.3. Instrumental Analysis
The instrumental analysis is performed using LC-MS/MS as described for water samples.
Visualizations
Caption: Experimental workflow for the analysis of Prometryn in water samples.
Caption: Experimental workflow for the analysis of Prometryn in sediment samples.
Caption: Logical relationship showing the role of this compound in overcoming analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Distribution and bioaccumulation of prometryn in simulated aquatic ecosystems [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for the Analysis of Prometryn and its Metabolites in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of the herbicide prometryn and its metabolites in various biological tissues. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are powerful analytical techniques for sensitive and selective detection.
Overview and Background
Prometryn is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its presence and persistence in the environment and potential accumulation in the food chain necessitate sensitive analytical methods to monitor its residues and understand its metabolic fate in biological systems.[3] In mammals, prometryn is metabolized through pathways including N-dealkylation, S-oxidation, and conjugation with glutathione or glucuronic acid.[4] Understanding the distribution and concentration of prometryn and its metabolites in tissues is crucial for assessing potential toxicity and exposure risks.[5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of prometryn in various biological and environmental samples.
Table 1: Recovery of Prometryn from Spiked Samples
| Matrix | Spiking Level (µg/g or µg/mL) | Recovery Rate (%) | Analytical Method | Reference |
| Vetiver Root | 0.75 | 81.5 - 107 | GC-NCD | [8] |
| Vetiver Shoot | 0.8 | 89.6 - 107 | GC-NCD | [8] |
| Water | 6 | 81.5 - 107 | GC-NCD | [8] |
| Rice | 0.1 mg/kg | 84.4 - 98.7 | TLC | [9] |
| Wheat | 0.1 mg/kg | 84.4 - 98.7 | TLC | [9] |
| Soil | 0.1 mg/kg | 84.4 - 98.7 | TLC | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Analytical Method | Reference |
| Prometryn | Vetiver Grass, Water | 0.02 µg/mL | 0.06 µg/mL | GC-NCD | [8][10] |
| Prometryn | Soil | - | 10 µg/kg | LC-MS/MS | [11] |
Table 3: Bioconcentration of Prometryn in Common Carp Tissues (28-day exposure)
| Tissue | Exposure Concentration (mg/L) | Highest Accumulated Concentration (mg/kg) | Day of Highest Accumulation | Bioconcentration Factor (BCF) |
| Muscle | 0.055 | 0.136 ± 0.0616 | 1 | - |
| Liver | 0.055 | 3.74 ± 2.95 | 7 | 93.1 |
| Gill | 0.055 | 0.971 ± 1.45 | 1 | - |
| Blood | 0.055 | 0.0716 ± 0.0669 | 22 | - |
| Muscle | 0.55 | 1.27 ± 0.284 | 1 | 6.03 |
| Liver | 0.55 | 16.9 ± 12.7 | 7 | - |
| Gill | 0.55 | 8.11 ± 3.02 | 1 | 32.3 |
| Blood | 0.55 | 0.751 ± 0.0775 | 22 | 2.91 |
Data adapted from a study on the chronic effects of prometryn on Common Carp.[3]
Experimental Protocols
Protocol 1: Extraction and Analysis of Prometryn from Animal Tissues using LC-MS/MS
This protocol is a generalized procedure based on common practices for pesticide residue analysis in biological matrices.
3.1.1. Materials and Reagents
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
LC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium acetate
-
Anhydrous sodium sulfate
-
Prometryn analytical standard and internal standard (e.g., Atrazine-d5)
3.1.2. Sample Preparation and Extraction
-
Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize the sample for 1-2 minutes.
-
Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 10% methanol in water for SPE clean-up.
3.1.3. Solid Phase Extraction (SPE) Clean-up
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prometryn: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Metabolites (e.g., desisopropyl prometryn, prometryn sulfoxide): Determine precursor and product ions by infusing standards.
-
Protocol 2: Extraction and Analysis of Prometryn from Clam Tissues using GC-MS
This protocol is adapted from a method for prometryn residue analysis in clams.
3.2.1. Materials and Reagents
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
GC-MS system
-
Ethyl acetate, pesticide residue grade
-
n-Hexane, pesticide residue grade
-
Anhydrous sodium sulfate
-
Florisil SPE cartridges
-
Prometryn analytical standard
3.2.2. Sample Preparation and Extraction
-
Homogenize 20 g of clam tissue with 50 g of anhydrous sodium sulfate.
-
Transfer the mixture to a flask and add 100 mL of ethyl acetate.
-
Shake for 1 hour.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction with another 100 mL of ethyl acetate.
-
Combine the extracts and concentrate to near dryness using a rotary evaporator at 40°C.
-
Dissolve the residue in 5 mL of n-hexane.
3.2.3. Clean-up
-
Prepare a Florisil SPE cartridge.
-
Load the n-hexane extract onto the cartridge.
-
Elute with a suitable solvent mixture (e.g., n-hexane:ethyl acetate).
-
Collect the eluate and concentrate it to 1 mL for GC-MS analysis.
3.2.4. GC-MS Parameters
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for prometryn (e.g., m/z 241, 226, 184).
Visualizations
Experimental Workflow
References
- 1. EXTOXNET PIP - PROMETRYN [extoxnet.orst.edu]
- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of [(1)(4)C]prometryn in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling [escholarship.org]
- 6. Triazine herbicide prometryn alters epoxide hydrolase activity and increases cytochrome P450 metabolites in murine livers via lipidomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Troubleshooting & Optimization
Overcoming matrix effects in prometryn analysis with Prometryn-d14
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prometryn analysis, specifically focusing on overcoming matrix effects using Prometryn-d14 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact prometryn analysis?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (prometryn).[1] These components can include salts, lipids, proteins, and other organic molecules.[1] Matrix effects occur when these co-extracted components interfere with the ionization of prometryn in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2] This can result in inaccurate and imprecise quantification of prometryn.[2]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for prometryn. Since it is chemically almost identical to prometryn, it co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement).[3][4] By adding a known amount of this compound to each sample, standard, and blank at the beginning of the sample preparation process, the ratio of the prometryn signal to the this compound signal can be used for quantification.[3] This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and leading to more accurate and reliable results.[4]
Q3: What are the typical recovery rates I should expect when using the QuEChERS method for prometryn extraction?
A3: For many pesticide residue analyses using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, the expected recovery rates are generally in the range of 70% to 120%.[5][6][7] The relative standard deviation (RSD), which indicates the precision of the method, should ideally be below 20%.[5] However, recovery can be influenced by the complexity of the matrix.
Troubleshooting Guides
This section provides solutions to common issues encountered during prometryn analysis using this compound.
Issue 1: Low or No Signal from this compound Internal Standard
Possible Causes and Solutions:
-
Incorrect Spiking Procedure: The internal standard may have been added at the wrong stage of the sample preparation.
-
Solution: Ensure that this compound is added at the very beginning of the sample preparation process, before any extraction steps.
-
-
Degradation of the Internal Standard: this compound may have degraded due to improper storage or handling.
-
Solution: Check the storage conditions and expiration date of your this compound stock solution. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Instrumental Issues: There might be a problem with the LC-MS/MS system.
-
Solution: Perform a system suitability test by injecting a known concentration of the this compound standard to ensure the instrument is functioning correctly.
-
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to inconsistent recovery of the internal standard.
-
Solution: Ensure that all samples are treated identically throughout the sample preparation process. Pay close attention to volumes, shaking times, and centrifugation speeds.
-
-
Differential Matrix Effects: In highly complex matrices, the co-eluting interferences may not be uniform across all samples, leading to varied ion suppression or enhancement of the this compound signal.
-
Solution: Improve the sample cleanup step to remove more of the interfering matrix components. This can involve using different sorbents in the dispersive SPE step of the QuEChERS method.
-
-
Autosampler Issues: Inconsistent injection volumes can lead to variability in the signal.
-
Solution: Check the autosampler for any leaks or blockages. Ensure that the injection syringe is functioning correctly.
-
Issue 3: Poor Peak Shape or Chromatographic Resolution
Possible Causes and Solutions:
-
Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.
-
Solution: Use a guard column to protect the analytical column. If the peak shape does not improve, try flushing the column or replacing it.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of prometryn and this compound.
-
Solution: Optimize the mobile phase composition and gradient to improve peak shape and resolution.
-
-
Isotope Effect: In some cases, the deuterated internal standard can elute slightly earlier or later than the native analyte.
-
Solution: While a slight separation is often acceptable, significant separation can expose the analyte and internal standard to different matrix components. Adjusting the chromatographic conditions, such as the mobile phase gradient or temperature, can help to minimize this effect.[3]
-
Quantitative Data Summary
The following tables summarize typical performance data for pesticide residue analysis using QuEChERS and LC-MS/MS. These values are representative and may vary depending on the specific matrix and experimental conditions.
Table 1: Typical Recovery Rates for Pesticides in Various Matrices using QuEChERS
| Matrix Type | Typical Recovery Range (%) | Typical Relative Standard Deviation (RSD) (%) |
| High Water Content (e.g., Grapes) | 70 - 120 | < 20 |
| High Starch/Protein Content (e.g., Cereals) | 70 - 120 | < 20 |
| High Fat Content (e.g., Sunflower Seeds) | 70 - 120 | < 20 |
| Complex Matrices (e.g., Tea) | 70 - 120 | < 20 |
Data compiled from multiple sources indicating general performance of the QuEChERS method for pesticide analysis.[5][8][9]
Experimental Protocols
Protocol 1: Prometryn Analysis in Soil using QuEChERS and LC-MS/MS
This protocol is adapted from a standard procedure for the determination of prometryn in soil.[10][11]
-
Sample Preparation (Extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike with the appropriate amount of this compound internal standard solution.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 1 hour at approximately 240 rpm.
-
Centrifuge at 1000 rpm for 5 minutes to separate the supernatant.
-
-
Sample Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant to a clean centrifuge tube containing a suitable dSPE sorbent (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 1 minute.
-
Centrifuge to pellet the sorbent.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of prometryn from matrix interferences.
-
Flow Rate: 0.3 - 0.6 mL/min.[12]
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitor the appropriate precursor-to-product ion transitions for both prometryn and this compound.
-
-
Protocol 2: Prometryn Analysis in Water using Solid-Phase Extraction (SPE) and LC-MS/MS
This is a general protocol for the extraction of pesticides from water samples.[13][14]
-
Sample Preparation (SPE):
-
Filter a 1 L water sample through a 0.7 µm glass fiber filter.[13]
-
Spike the filtered water with the this compound internal standard.
-
Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by water.[14]
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[14]
-
Wash the cartridge with water to remove polar interferences.[14]
-
Elute prometryn and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).[14]
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis steps as described in Protocol 1.
-
Visualizations
Caption: A troubleshooting workflow for addressing inaccurate prometryn quantification.
Caption: Mechanism of prometryn's herbicidal action via inhibition of photosynthesis.[15]
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. agilent.com [agilent.com]
- 14. analiticaweb.com.br [analiticaweb.com.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Prometryn-d14 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Prometryn-d14. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
Prometryn is a selective herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] this compound is a deuterated analog of Prometryn, where seven hydrogen atoms have been replaced with deuterium. In mass spectrometry, this compound is commonly used as an internal standard for the quantification of Prometryn.[3] The use of a stable isotope-labeled internal standard like this compound is the most reliable way to compensate for matrix effects and variations during sample preparation and analysis, leading to more accurate and precise results.[4]
Q2: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?
When experiencing a low or absent signal for this compound, begin with these initial checks:
-
Sample Preparation: Ensure that the this compound standard was spiked into the sample at the correct concentration. Verify the accuracy of your pipettes and dilution procedures.
-
LC-MS/MS System: Check the instrument's basic functionality. Confirm that the solvent lines are properly primed, and there are no leaks. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Standard Stability: Verify the stability of your this compound stock and working solutions. Improper storage can lead to degradation. It is recommended to store stock solutions in a refrigerator at approximately 4°C.[5]
Q3: What are the typical mass spectrometry parameters for Prometryn analysis?
Prometryn is typically analyzed in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is used as the precursor ion. Here are some typical Multiple Reaction Monitoring (MRM) parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Prometryn | 242.0 | 157.9 | 45 | 31 |
| Prometryn | 242.0 | 200.0 | 45 | 25 |
Table 1: Example MRM parameters for Prometryn analysis. These values should be optimized for your specific instrument and experimental conditions.[6]
For this compound, the precursor ion will be shifted by the number of deuterium atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, but the product ions will also be mass-shifted if the deuterium labels are on the fragmented portion of the molecule.
Q4: How can I mitigate matrix effects that may be suppressing the this compound signal?
Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common cause of signal suppression.[7][8] Here are several strategies to mitigate matrix effects:
-
Effective Sample Preparation: The most effective way to reduce matrix effects is through thorough sample preparation. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering compounds.[2][9]
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation between this compound and matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can significantly reduce ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement.[10]
-
Dilution: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Problem: Weak or inconsistent signal for this compound.
Troubleshooting Workflow
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. manuals.plus [manuals.plus]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Troubleshooting poor recovery of Prometryn-d14 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Prometryn-d14 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The most common issues include:
-
Matrix Effects: Complex sample matrices, such as soil or agricultural products, contain numerous compounds that can interfere with the extraction and ionization of this compound. This can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.
-
Suboptimal Extraction Parameters: The efficiency of the extraction process is highly dependent on the choice of solvent, pH, and extraction technique. An inappropriate selection of these parameters can lead to incomplete extraction of this compound from the sample matrix.
-
Inefficient Cleanup: The cleanup step is crucial for removing interfering compounds from the sample extract. If the cleanup is not effective, matrix effects can persist. Conversely, an overly aggressive cleanup, for instance using graphitized carbon black (GCB), can lead to the loss of the analyte of interest.[1]
-
Analyte Degradation: Prometryn, like other triazine herbicides, can be susceptible to degradation under certain conditions, such as extreme pH or exposure to light.[2]
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or incorrect MS/MS parameters, can also contribute to poor and inconsistent recovery.
Q2: How can I determine if poor recovery is due to matrix effects or extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two issues. This involves comparing the analytical response of a sample where the internal standard is added before extraction (pre-extraction spike) to a sample where the standard is added after extraction (post-extraction spike).
Q3: Is isotopic exchange a concern for this compound?
Isotopic exchange, the replacement of deuterium with hydrogen, is a potential issue for some deuterated internal standards. However, it is most likely to occur when deuterium atoms are attached to heteroatoms (like oxygen or nitrogen) or are in acidic or basic environments. In this compound, the deuterium atoms are on the stable isopropyl groups, making isotopic exchange under typical analytical conditions highly unlikely.
Troubleshooting Guides
Low Recovery in Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for the cleanup and concentration of analytes. If you are experiencing low recovery of this compound when using SPE, consider the following troubleshooting steps:
-
Sorbent Selection: The choice of SPE sorbent is critical. For a moderately non-polar compound like prometryn, C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are often effective.[3][4] Primary Secondary Amine (PSA) is typically used to remove organic acids and polar pigments. A comparison of different sorbents is recommended to find the optimal one for your specific matrix.[4][5][6]
-
pH of Sample Load: The pH of the sample can significantly affect the retention of prometryn on the sorbent. Prometryn's sorption to soil has been shown to be pH-dependent.[7][8] It is crucial to adjust the sample pH to ensure optimal interaction with the sorbent.
-
Elution Solvent: Incomplete elution is a common cause of low recovery. Ensure the elution solvent is strong enough to desorb this compound from the sorbent. A mixture of a polar organic solvent (e.g., acetonitrile or methanol) with a less polar solvent might be necessary.
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, resulting in breakthrough. Conversely, a slow flow rate during elution can improve recovery.
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction from Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental samples.
1. Sample Preparation:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Add the this compound internal standard.
2. Extraction:
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.
- Vortex for 30 seconds.
- Centrifuge at 10000 rpm for 2 minutes.
4. Analysis:
- The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Water
Liquid-Liquid Extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquids.
1. Sample Preparation:
- Measure 100 mL of the water sample into a separatory funnel.
- Add the this compound internal standard.
- Adjust the pH of the sample to neutral or slightly basic (pH 7-8) to ensure prometryn is in its non-ionized form.
2. Extraction:
- Add 50 mL of dichloromethane to the separatory funnel.
- Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.
- Allow the layers to separate.
- Drain the lower organic layer (dichloromethane) into a flask.
- Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
3. Concentration:
- Combine the organic extracts.
- Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
- Evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
4. Analysis:
- The concentrated extract is ready for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected recovery ranges for prometryn based on different extraction parameters. Note that actual recoveries can vary depending on the specific matrix and experimental conditions.
Table 1: Influence of Extraction Solvent on Prometryn Recovery (LLE)
| Extraction Solvent | Expected Recovery Range | Notes |
| Dichloromethane | 85-105% | A common and effective solvent for triazine herbicides.[9] |
| Ethyl Acetate | 80-100% | A less toxic alternative to dichloromethane, but may co-extract more interferences. |
| Acetonitrile | 70-95% | Often used in QuEChERS; may require a salting-out step for phase separation in LLE.[10][11] |
Table 2: Influence of SPE Sorbent on Prometryn Recovery
| SPE Sorbent | Expected Recovery Range | Primary Application |
| C18 | 80-110% | Good for non-polar to moderately polar compounds.[3][4] |
| Oasis HLB | 85-115% | Broad-spectrum sorbent for both polar and non-polar compounds.[3] |
| PSA | 60-90% | Primarily for cleanup to remove polar interferences. May result in lower recovery of prometryn itself if not optimized.[5][6] |
| Z-Sep | 75-105% | A newer sorbent designed for fatty matrices, effective at removing lipids.[5] |
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of SOM, surfactant and pH on the sorption-desorption and mobility of prometryne in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Minimizing ion suppression in LC-MS analysis of prometryn.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of prometryn.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in prometryn analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, prometryn, in the LC-MS ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneously low quantification results or false negatives.[1]
Q2: How do I know if my prometryn signal is being suppressed?
A2: Ion suppression can be identified by a significant decrease in the analyte signal when comparing a standard prepared in pure solvent to a standard spiked into a prepared sample matrix (post-extraction).[3] A common method to visualize where suppression occurs in your chromatogram is the post-column infusion experiment. This involves infusing a constant flow of prometryn solution into the LC eluent after the analytical column while injecting a blank matrix extract. Dips in the baseline signal of prometryn indicate retention times where matrix components are eluting and causing suppression.
Q3: Which sample preparation technique is best for reducing ion suppression for prometryn?
A3: The best technique depends on the sample matrix. For many food and environmental samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and effective method for reducing matrix effects for a wide range of pesticides, including prometryn.[4] For aqueous samples, Solid Phase Extraction (SPE) can provide excellent cleanup and concentration of the analyte.[5][6] Both methods aim to remove interfering matrix components before the sample is injected into the LC-MS system.[1][2]
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for prometryn analysis?
A4: The choice of ionization source can significantly impact the degree of ion suppression. ESI is generally more susceptible to ion suppression from non-volatile matrix components compared to APCI.[7] For triazine pesticides like prometryn, APCI has been shown to provide good sensitivity and may be less affected by matrix components.[7] However, the optimal choice depends on the specific matrix and instrument conditions. It is recommended to test both ionization sources during method development if possible.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[7] However, this approach also dilutes the analyte of interest, which may compromise the limit of quantification (LOQ). This strategy is often a trade-off between reducing matrix effects and achieving the required sensitivity.
Troubleshooting Guides
Issue 1: Low or inconsistent prometryn signal intensity.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Implement or optimize a sample preparation method like QuEChERS or SPE to remove more matrix components. Consider using different sorbents in the cleanup step.[8] 2. Optimize Chromatography: Modify the LC gradient to better separate prometryn from co-eluting matrix components. A longer run time or a different column chemistry may be necessary. 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds.[7] 4. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression.[9] 5. Use an Internal Standard: A stable isotope-labeled internal standard for prometryn is the best choice as it will co-elute and experience similar ion suppression, allowing for accurate correction. |
| Suboptimal Ionization | 1. Switch Ionization Source: If using ESI, try APCI, as it can be less prone to suppression for certain compounds and matrices.[7] 2. Optimize Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for prometryn. |
Issue 2: Poor recovery of prometryn during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | 1. QuEChERS: Ensure the correct salt and buffer composition is used for the sample type. Verify that shaking during the extraction and cleanup steps is adequate. 2. SPE: Check that the sorbent type is appropriate for prometryn. Optimize the pH of the sample and the composition of the wash and elution solvents. Ensure the cartridge does not dry out at inappropriate steps. |
| Analyte Loss During Solvent Evaporation | 1. Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., <40°C) for solvent evaporation to prevent loss of the semi-volatile prometryn. 2. Solvent Exchange: Avoid evaporating to complete dryness. If possible, perform a solvent exchange into a less volatile solvent before the final concentration step. |
Experimental Protocols
QuEChERS Method for Prometryn in Soil
This protocol is a general guideline and may require optimization for your specific soil type.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex to create a slurry.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
LC-MS/MS Parameters for Prometryn Analysis
The following table provides example parameters that can be used as a starting point for method development.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 242.1 |
| Product Ions (m/z) | 200.1, 158.1 |
| Collision Energy | Optimized for your instrument (e.g., 20 V and 25 V) |
Quantitative Data Summary
The following tables summarize typical performance data for pesticide analysis methods that include prometryn. Note that actual values will vary depending on the matrix, instrumentation, and specific method parameters.
Table 1: Example Recovery and Matrix Effect Data for Prometryn using QuEChERS in different matrices.
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD %) | Matrix Effect (%)* |
| Cucumber | 10 | 95 | 8 | -15 (Suppression) |
| Orange | 10 | 88 | 12 | -25 (Suppression) |
| Rice | 50 | 92 | 10 | -18 (Suppression) |
| Soil | 50 | 85 | 15 | -35 (Suppression) |
*Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates suppression, a positive value indicates enhancement.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect.
| Technique | Typical Matrix Effect Range for Prometryn | Advantages | Disadvantages |
| Dilute and Shoot | High Suppression (-50% to -80%) | Fast, simple | High ion suppression, poor sensitivity |
| QuEChERS with d-SPE | Moderate Suppression (-15% to -40%) | Good balance of cleanup, speed, and cost | May not be sufficient for very complex matrices |
| Solid Phase Extraction (SPE) | Low to Moderate Suppression (-5% to -30%) | Excellent cleanup, can concentrate analyte | More time-consuming and costly |
Visualizations
Caption: A logical workflow for troubleshooting ion suppression of prometryn.
Caption: Experimental workflow for the QuEChERS sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Publication : USDA ARS [ars.usda.gov]
Optimization of chromatographic conditions for prometryn and Prometryn-d14
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of chromatographic conditions for prometryn and its stable isotope-labeled internal standard, prometryn-d14.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard? A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative analysis using mass spectrometry.[1] Because it is chemically almost identical to prometryn, it co-elutes and experiences similar ionization efficiency, extraction recovery, and matrix effects.[2] This similarity allows it to accurately correct for variations in sample preparation and instrument response, leading to higher precision and accuracy in the final results.[2]
Q2: What type of HPLC column is best suited for prometryn analysis? A2: A reversed-phase C18 column is the most common and effective choice for separating prometryn and other triazine herbicides.[3] Columns with a core-shell particle technology can offer ultra-high efficiency, leading to narrow peaks and shorter run times, which improves laboratory productivity.[4]
Q3: What are the typical mobile phases for prometryn analysis by LC-MS/MS? A3: The most common mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol.[5][6] Small amounts of additives such as formic acid (e.g., 0.1%) are typically included to improve peak shape and promote protonation for positive mode electrospray ionization (ESI).[7]
Q4: What is the purpose of a "guard column" and should I use one? A4: A guard column is a small, sacrificial column placed before the main analytical column. Its purpose is to adsorb strongly retained or particulate matter from the sample matrix that could otherwise contaminate the analytical column, causing pressure increases and peak shape degradation. Using a guard column is highly recommended, especially when analyzing complex matrices, as it extends the life of the more expensive analytical column.
Detailed Experimental Protocol: LC-MS/MS Analysis of Prometryn
This protocol outlines a typical method for the extraction and quantification of prometryn in soil samples using this compound as an internal standard.
1. Reagent and Standard Preparation
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Solvents: Use HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Obtain formic acid (≥98% purity).
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of prometryn and this compound in methanol.[8]
-
Intermediate & Spiking Solutions (10 µg/mL): Create a mixed working standard solution containing both prometryn and this compound by diluting the stock solutions in methanol.[8] This solution is used for preparing calibration standards and for fortifying samples.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a separate dilution of this compound to be added to all samples and standards.
2. Sample Preparation (Modified QuEChERS)
-
Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.[5]
-
Add the internal standard by spiking with 100 µL of the 1 µg/mL this compound solution.
-
Add 20 mL of an 80:20 (v/v) acetonitrile-water extraction solution.[5]
-
Cap the tube and shake vigorously on an orbital shaker for 1 hour at approximately 240 rpm.[5]
-
Centrifuge the extract at ≥3000 rpm for 5 minutes to separate the supernatant.[5]
-
Transfer a 5.0 mL aliquot of the supernatant into a clean tube.[5]
-
Filter the extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for analysis.[5]
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
The following tables summarize the optimized instrumental parameters.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[8] |
Table 2: Example MRM Transitions for Prometryn and this compound Note: The transitions for this compound are calculated based on common fragmentation pathways for triazine herbicides. Optimal collision energies must be determined empirically on the specific instrument used.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Prometryn | 242.1 | 200.1 | 158.1 |
| This compound | 256.2 (Calculated) | 207.1 (Calculated) | 165.1 (Calculated) |
Fragmentation Rationale: The primary fragmentation of prometryn involves the neutral loss of a propene molecule (C3H6, mass 42) from one of the isopropyl side chains, resulting in the 200.1 m/z fragment. A subsequent loss can also occur. For this compound, where the isopropyl groups are deuterated (C3D7H), the equivalent loss would be deuterated propene (C3D6, mass 48), leading to the 207.1 m/z fragment.
Table 3: Illustrative Example of Mobile Phase Optimization This table demonstrates how varying the organic solvent percentage can impact chromatographic performance. The goal is to achieve a good retention factor (k') between 2 and 10 with a high degree of peak symmetry (Tailing Factor close to 1).
| % Acetonitrile (Isocratic) | Retention Time (min) | Tailing Factor | Resolution (from nearest peak) |
| 40% | 12.5 | 1.1 | 3.5 |
| 50% | 6.8 | 1.1 | 2.8 |
| 60% | 3.1 | 1.2 | 1.9 |
| 70% | 1.5 | 1.4 | 1.2 |
Troubleshooting Guide
Q: My prometryn peak is tailing. What are the causes and solutions? A: Peak tailing is a common issue, often caused by secondary chemical interactions or physical problems in the system.[9]
-
Chemical Causes: Prometryn, as a triazine herbicide, contains basic nitrogen atoms that can interact with acidic residual silanols on the silica surface of C18 columns.[10] This is a primary cause of tailing.[11]
-
Solution: Add a buffer or acid modifier (like 0.1% formic acid) to your mobile phase. This protonates the silanols, minimizing these secondary interactions.[10]
-
-
Physical Causes:
-
Column Contamination: The inlet frit of the column may be partially blocked by particulates from the sample or system.
-
Solution: First, try back-flushing the column. If this fails, replace the inlet frit or the entire column. Using a guard column can prevent this.[9]
-
-
Dead Volume: Improperly connected fittings between the injector, column, and detector can create dead volume, causing peaks to broaden and tail.
-
Solution: Ensure all fittings are properly seated and tightened. Check that the correct ferrules are used for the tubing.
-
-
Q: I'm seeing high variability or a sudden drop in my this compound signal. What should I check? A: Issues with the internal standard (IS) signal can compromise the entire batch.
-
Check IS Addition: Ensure the internal standard was correctly added to every sample and standard at a consistent concentration.
-
Sample Matrix Effects: Severe ion suppression in a specific sample can lower the IS signal. Review the chromatography to see if a large, co-eluting matrix peak is present.
-
Solution: Dilute the sample extract and re-inject. A properly functioning SIL-IS should compensate for most matrix effects, but extreme suppression can still be problematic.[2]
-
-
Instrument Contamination: A dirty ion source or mass spectrometer inlet can lead to signal degradation over time.
-
Solution: Perform routine source cleaning and instrument maintenance as recommended by the manufacturer.
-
Q: My retention times are drifting to be shorter or longer over an analytical run. How do I fix this? A: Retention time drift compromises analyte identification and indicates an unstable system.
-
Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection.
-
Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition: The mobile phase may be changing over time due to the evaporation of the more volatile organic component.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase regularly.
-
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates and mobile phase mixing, leading to drifting retention times.
-
Solution: Inspect the system for any visible leaks. Perform a pump pressure test and flow rate calibration to ensure the pump is functioning correctly.
-
Q: I am observing poor sensitivity for prometryn. What can I do to improve it? A: Poor sensitivity can be due to sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Optimize MS Parameters: Ensure the MRM transitions and collision energies are optimized for your specific instrument. Infuse a standard solution of prometryn directly into the source to maximize the signal for the precursor and product ions.
-
Check Mobile Phase pH: For positive ESI, a slightly acidic mobile phase (e.g., using formic acid) is crucial for efficient protonation of prometryn. Ensure your mobile phase promotes ionization.
-
Sample Cleanup: Complex sample matrices can cause ion suppression, reducing sensitivity.
-
Solution: Incorporate a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction to remove interfering matrix components like pigments and lipids.
-
-
Instrument Cleanliness: A contaminated ion source or transfer capillary will significantly reduce instrument sensitivity.
-
Solution: Clean the instrument source according to the manufacturer's guidelines.
-
Visualizations
Caption: Experimental workflow for prometryn analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry | MDPI [mdpi.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. youtube.com [youtube.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding isotopic exchange with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards?
Isotopic exchange, also known as "back-exchange," is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or analytical mobile phase.[1][2][3] This phenomenon can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS). The primary issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated IS loses its deuterium atoms, it can lead to inaccurate quantification.[4]
Q2: What are the consequences of isotopic exchange?
Isotopic exchange can lead to two main problems that affect quantitative accuracy:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases as it is converted back to the unlabeled form. This leads to an artificially high analyte-to-IS ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard now has the same mass as the native, unlabeled analyte. This contributes to the analyte's signal, causing a "false positive" and leading to an overestimation of the analyte's concentration.[1][2][3]
Q3: Which functional groups are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.[1][2]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[1][2] |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions[1][2] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed[1] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[1][3] |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions[5] |
Q4: What experimental factors promote isotopic exchange?
Several factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly in acidic or basic conditions.[3][5][6][7]
-
Temperature: Higher temperatures accelerate the rate of exchange.[3][6][7] Performing sample preparation and analysis at low temperatures (e.g., 0-4°C) can slow down the exchange kinetics.[5][7]
-
Solvent Composition: Protic solvents like water and methanol can facilitate back-exchange.[3][6] Whenever possible, using aprotic solvents (e.g., acetonitrile, dioxane) for storage is recommended.[3]
-
Position of the Deuterium Label: As mentioned in the previous question, deuterium atoms on heteroatoms are highly susceptible to exchange. It is crucial to select internal standards where deuterium is placed in stable, non-exchangeable positions.[2][6][8]
Q5: How can I prevent or minimize isotopic exchange?
To minimize the risk of isotopic exchange, consider the following best practices:
-
Select a Stable Labeled Standard: Choose an internal standard with deuterium labels on chemically stable, non-exchangeable positions, such as on carbon atoms in an aliphatic chain or an aromatic ring.[7][8] Alternatively, consider using ¹³C or ¹⁵N-labeled standards, which are not prone to exchange.[1][6]
-
Control pH: Maintain the pH of your samples and mobile phase in the range of 2.5-3, where the exchange rate is at a minimum.[3][7]
-
Maintain Low Temperatures: Keep samples, standards, and the autosampler at low temperatures (e.g., 4°C).[5][7]
-
Use Aprotic Solvents: For storage and sample preparation, use aprotic solvents when feasible.[3]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent.[7]
Troubleshooting Guides
Problem 1: The signal from my deuterated internal standard is decreasing over the course of an analytical run.
This is a classic symptom of back-exchange occurring in the autosampler.[7]
Troubleshooting Steps:
-
Lower the Autosampler Temperature: Maintain the autosampler at a low temperature, such as 4°C, to slow down the exchange reaction.[7]
-
Minimize Sample Queue Time: Reduce the time samples are waiting in the autosampler before injection.[7]
-
Check Mobile Phase pH: If the mobile phase is acidic or basic, it could be promoting exchange on the column. Adjust the pH to be closer to the point of minimum exchange (around pH 2.5) if compatible with your chromatography.[7]
-
Flush the LC System: Residual acidic or basic components in the LC system can catalyze back-exchange. Thoroughly flush the system between runs.[7]
Problem 2: My calibration curve is non-linear, especially at higher concentrations.
This can be caused by isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the native analyte contribute to the mass channel of the deuterated internal standard.[1] This is more common with internal standards having a low degree of deuteration (e.g., d1, d2).[1]
Troubleshooting Steps:
-
Check Mass Spectra: Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte. Look for an isotope peak at the m/z of your deuterated internal standard.[1]
-
Increase Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater). This increases the mass difference and moves the IS signal further away from the analyte's natural isotope cluster.[1]
-
Use ¹³C or ¹⁵N Internal Standards: These standards provide a larger mass shift and are not susceptible to this type of interference.[1]
-
Adjust IS Concentration: Ensure the internal standard concentration is appropriate. A very low IS concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[1]
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[6]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over time.[6]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[6]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).[6]
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[6]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[6]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[6]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[6]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[6]
-
Hypothetical Data Summary:
The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| T=0 | 0 | N/A | N/A | 0% | No |
| Matrix | 4 | 25 | 7.4 | 10% | Yes (minor) |
| Reconstitution Solvent | 4 | 25 | 8.0 | 25% | Yes (significant) |
| Matrix | 4 | 4 | 7.4 | <5% | No |
| Reconstitution Solvent | 4 | 4 | 3.0 | <2% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[6]
Visualizations
Caption: Mechanism of isotopic back-exchange.
Caption: Troubleshooting workflow for isotopic exchange.
Caption: Experimental workflow for assessing deuterated IS stability.
References
How to handle instrument drift in quantitative analysis using Prometryn-d14.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prometryn-d14 as an internal standard in quantitative analysis. The information provided is intended to help identify and resolve issues related to instrument drift and ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a concern in quantitative analysis?
A1: Instrument drift refers to the gradual and systematic change in an instrument's response over time during an analytical run.[1][2] This can manifest as changes in signal intensity, retention time shifts, and alterations in peak shape.[3] In quantitative analysis, uncorrected instrument drift can lead to inaccurate and unreliable results, as the instrument's response to the same concentration of an analyte changes throughout the analytical batch.[3][4]
Q2: How does this compound, as a stable isotope-labeled (SIL) internal standard, help in correcting for instrument drift?
A2: A stable isotope-labeled internal standard (SIL IS) like this compound is an ideal tool to compensate for instrument drift.[3][5] Because this compound is chemically almost identical to the analyte (Prometryn), it co-elutes and experiences similar variations in ionization and detection due to instrument fluctuations.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by drift can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the common causes of instrument drift in LC-MS/MS analysis?
A3: Instrument drift in LC-MS/MS analysis can stem from various sources, including:
-
Liquid Chromatography (LC) System: Changes in mobile phase composition, fluctuating flow rates, column degradation, and temperature variations can all contribute to drift.[3][7][8]
-
Mass Spectrometer (MS) System: Contamination of the ion source, fluctuations in ion transfer optics, and changes in detector sensitivity are common causes of signal drift.[1][9]
-
Sample Matrix Effects: The presence of other components in the sample matrix can affect the ionization efficiency of the analyte and internal standard, potentially leading to signal suppression or enhancement that can change over the course of a run.[6]
Q4: What are the acceptance criteria for internal standard response variability?
A4: While there is no universal consensus, a common approach is to establish acceptance criteria for the internal standard (IS) response to monitor for excessive variability.[6] This often involves setting an upper and lower boundary for the IS response (e.g., 50-150% of the mean IS response of the calibration standards and quality control samples).[5][10] Any samples falling outside this window may require investigation. It is also recommended to perform a trend analysis to evaluate if the IS variation in unknown samples is similar to that of the known samples.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to instrument drift when using this compound.
Issue 1: Gradual decrease or increase in this compound signal throughout the analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Source Contamination | Pause the run and clean the ion source according to the manufacturer's protocol. Consider using a divert valve to direct the flow to waste during periods when the analyte and IS are not eluting to minimize source contamination. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase. Ensure proper degassing of the solvents. Verify that the mobile phase composition is correct and that the solvent lines are properly primed.[11] |
| Column Degradation | Equilibrate the column with several blank injections before starting the run.[12] If performance does not improve, replace the column. |
| Detector Sensitivity Drift | Perform detector calibration and tuning as recommended by the instrument manufacturer.[9] |
Issue 2: Abrupt or erratic changes in the this compound signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Air Bubbles in the LC System | Purge the pump and ensure all solvent lines are free of bubbles. Check for loose fittings that could introduce air. |
| Injector Malfunction | Inspect the injector for leaks or blockages. Perform an injector calibration or maintenance if necessary. |
| Inconsistent Sample Preparation | Review the sample preparation protocol to ensure consistency in adding the this compound internal standard to all samples. Verify the accuracy and precision of pipettes used.[5] |
| Leaky LC System | Check for any leaks in the LC flow path, from the pump to the mass spectrometer.[3] |
Issue 3: Poor correlation between Prometryn and this compound signal drift.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Evaluate matrix effects by comparing the IS response in neat solutions versus matrix samples. If significant differences are observed, optimize the sample preparation method to remove interfering matrix components.[6] |
| Concentration-Dependent Signal Drift | Investigate if the signal drift is dependent on the analyte concentration.[1] This may require adjustments to the calibration model or the use of a different internal standard if the effect is severe. |
| Isotopic Exchange | While less common with deuterated standards, consider the possibility of isotopic exchange with the solvent or matrix. This would require further investigation into the stability of this compound under the specific analytical conditions. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Evaluating and Correcting for Instrument Drift Using this compound
-
Sample Preparation:
-
Spike all samples (calibration standards, quality controls, and unknowns) with a consistent concentration of this compound early in the sample preparation process.[5]
-
Ensure thorough mixing to achieve homogeneity.
-
-
Instrument Setup and Equilibration:
-
Perform routine instrument maintenance, including cleaning the ion source and calibrating the mass spectrometer.[9]
-
Equilibrate the LC system by running the mobile phase through the column until a stable baseline is achieved.[12]
-
Inject several blank samples and conditioning samples (pooled QC samples) at the beginning of the analytical run to ensure the system is equilibrated.[13]
-
-
Data Acquisition:
-
Acquire data for the analyte (Prometryn) and the internal standard (this compound) using selected reaction monitoring (SRM) or a similar targeted acquisition mode.
-
Randomize the injection sequence of unknown samples to minimize the impact of systematic drift on specific sample groups.
-
-
Data Processing and Drift Correction:
-
Calculate the response ratio of the analyte peak area to the internal standard peak area for all samples.
-
Plot the absolute response of this compound over the injection sequence to visually inspect for drift.
-
Establish an acceptance range for the IS response based on the calibration standards and QCs (e.g., ±3 standard deviations from the mean or 50-150% of the mean).[14]
-
For samples with IS responses outside the acceptance criteria, investigate the potential causes as outlined in the troubleshooting guide. Re-analysis of the affected samples may be necessary.[15]
-
Advanced data correction algorithms, such as moving average or regression-based corrections, can be applied if a consistent drift pattern is observed.[16][17]
-
Quantitative Data Summary
The following table summarizes typical acceptance criteria for internal standard response variability.
| Parameter | Acceptance Criteria | Rationale |
| Internal Standard Response Variation | Within 50-150% of the mean response of calibration standards and QCs.[5][10] | Ensures that the internal standard response is consistent across the analytical run and that significant signal loss or enhancement is not occurring. |
| Trend Analysis | The pattern of IS response in unknown samples should be similar to that of the calibration standards and QCs.[10] | Helps to distinguish between random variability and systematic drift that may affect the accuracy of the results. |
| Re-injection Precision | For re-injected samples, the analyte concentration should be within 20% of the original result.[15] | Confirms that the initial variability was due to a correctable issue and that the analytical method is reproducible. |
Visualizations
The following diagrams illustrate key workflows and logical relationships in handling instrument drift.
Caption: Workflow for Identifying and Correcting Instrument Drift.
Caption: Decision Tree for Troubleshooting Instrument Drift Patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 13. Instrumental Drift in Untargeted Metabolomics: Optimizing Data Quality with Intrastudy QC Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Enhancing the precision and accuracy of prometryn quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to enhance the precision and accuracy of prometryn quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of prometryn using chromatographic methods.
1. Chromatographic & Detection Issues
| Question | Answer |
| Why am I seeing poor peak shape (tailing, fronting, or splitting) for my prometryn standard? | Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between prometryn and active sites on the column, such as residual silanols.[1][2] Ensure your mobile phase pH is appropriate to suppress these interactions.[1] Tailing can also result from a contaminated guard or analytical column inlet, a partially blocked frit, or a void at the column inlet.[3] Peak fronting may indicate column overload or incompatibility between your sample solvent and the mobile phase.[4] Split peaks can be caused by a dirty or partially blocked column inlet frit, or if the sample solvent is too strong compared to the mobile phase, causing the analyte to spread before reaching the column.[3] |
| My prometryn peak's retention time is shifting between injections. What's causing this? | Retention time variability can be due to several factors. Check for leaks in your HPLC/GC system, as this can cause pressure fluctuations.[3] Ensure your mobile phase composition is consistent and that the column is properly equilibrated between runs, especially during gradient elution.[3][5] Air trapped in the pump can also lead to random retention time shifts.[6] Finally, ensure the column temperature is stable and consistent.[3] |
| I'm experiencing baseline noise or drift. How can I resolve this? | A noisy or drifting baseline can be caused by a contaminated mobile phase, a dirty detector cell, or a column that is bleeding.[3][6] Ensure you are using high-purity solvents and that your mobile phase is properly degassed.[4] If using a UV detector, make sure the lamp is functioning correctly.[6] For MS detectors, ensure proper tuning and calibration. |
| My prometryn peak is not appearing or is very small. | First, verify that your detector is turned on and responsive to your analyte.[7] Check your sample concentration and stability; prometryn is generally stable, but improper storage can lead to degradation.[8] Ensure your injection volume is appropriate and that the syringe is not clogged.[7] In GC, a cold injector temperature for a splitless injection can prevent the sample from vaporizing efficiently.[7] In LC-MS/MS, incorrect MS/MS transitions will result in no signal.[9] |
| I'm observing ghost peaks in my chromatogram. | Ghost peaks can arise from contamination in the injection port, column, or mobile phase.[7] They can also be due to carryover from a previous, more concentrated sample. Run a blank solvent injection to confirm carryover. If present, implement a more rigorous needle and column wash protocol between samples. |
2. Sample Preparation & Matrix Effects
| Question | Answer |
| What are matrix effects and how do they affect prometryn quantification? | Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[10][11] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[10] Matrix effects are a common issue in the analysis of pesticides like prometryn in complex samples such as soil, water, and food.[9][12] |
| How can I minimize matrix effects? | Several strategies can be employed to mitigate matrix effects. One common approach is to use matrix-matched calibration standards, where standards are prepared in a blank matrix extract that is free of the analyte.[13] Another effective method is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects.[10][11] Additionally, thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method can help remove interfering compounds.[10][14] |
| What is the QuEChERS method and when should I use it for prometryn analysis? | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[12] It involves an initial extraction with acetonitrile followed by a cleanup step using dSPE with sorbents like primary secondary amine (PSA) and C18 to remove interferences.[10][12] This method is highly effective for extracting prometryn from matrices like soil, water, and vegetables.[12][13][15] |
| My recoveries for prometryn are low and inconsistent. What could be the issue? | Low and inconsistent recoveries often point to issues in the sample preparation process. Ensure that your extraction solvent is appropriate for the matrix and that the extraction time and technique (e.g., shaking, vortexing) are sufficient.[13] During SPE, make sure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb prometryn completely. Check for analyte loss during solvent evaporation steps. Also, the pH of the sample can influence the extraction efficiency of triazine herbicides. |
Quantitative Data Summary
The following tables summarize the recovery and precision data for prometryn quantification using various analytical methods and matrices.
Table 1: Prometryn Recovery and Precision in Water and Soil
| Analytical Method | Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV with Cloud-Point Extraction | Water | 0.05 µg/mL | 99.23 | 2.87 |
| 0.1 µg/mL | 92.84 | 3.01 | ||
| Soil | 0.05 µg/g | 93.67 | 2.98 | |
| 0.1 µg/g | 85.48 | 3.05 | ||
| QuEChERS-GC-MS | Water | 0.1 mg/L | 63-116 | <12 |
| Sediment | 0.1 mg/kg | 48-115 | <16 |
Data synthesized from multiple sources.[12][16]
Table 2: Prometryn Recovery and Precision in Food and Other Matrices
| Analytical Method | Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC | Capsule | Not Specified | 98.6 | <1 |
| Ointment | Not Specified | 100.0 | <1 | |
| GC-MS | Clam | 0.04 - 0.4 mg/kg | 84.0 - 98.0 | <10 |
| QuEChERS-LC-MS/MS | Various Foods | Not Specified | 70-120 | <5 |
Data synthesized from multiple sources.[10][11][17]
Experimental Protocols & Methodologies
Below are detailed methodologies for common prometryn quantification techniques.
Method 1: Prometryn Quantification in Soil by LC-MS/MS
This protocol is based on a standard QuEChERS extraction followed by LC-MS/MS analysis.[13][18]
1. Sample Preparation (QuEChERS)
-
Weigh 10.0 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.[13]
-
Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP).
-
Shake immediately for at least 2 minutes.[13]
-
Centrifuge for 5 minutes at ≥3000 rcf.[13]
-
Transfer 1 mL of the supernatant to a dSPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at ≥5000 rcf for 2 minutes.[13]
-
Transfer the purified extract into an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute prometryn, and then return to initial conditions for re-equilibration.[9]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions for Prometryn:
-
Quantifier: Precursor ion (m/z) 242.1 → Product ion (m/z) 184.1
-
Qualifier: Precursor ion (m/z) 242.1 → Product ion (m/z) 96.1 (Note: Specific transitions and collision energies should be optimized on your instrument)[9]
-
Method 2: Prometryn Quantification in Water by GC-MS
This protocol involves liquid-liquid extraction followed by GC-MS analysis.
1. Sample Preparation
-
To 500 mL of water sample in a separatory funnel, add a suitable internal standard.
-
Adjust the pH to neutral or slightly basic.
-
Extract three times with 50 mL of dichloromethane (DCM).
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to the final volume (e.g., 0.5 mL) under a gentle stream of nitrogen.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250 °C[19]
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min
-
Ramp at 25 °C/min to 150 °C
-
Ramp at 10 °C/min to 280 °C, hold for 5 min (Note: This is an example program and should be optimized for your specific application)[20]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Mass spectrometer in electron ionization (EI) mode.
-
Source Temperature: 230 °C[19]
-
Quadrupole Temperature: 150 °C
-
Selected Ion Monitoring (SIM) Ions for Prometryn: m/z 241 (molecular ion), 226, 184, 156
Visualized Workflows and Logic Diagrams
Experimental Workflow: QuEChERS for Prometryn Analysis
Caption: A typical QuEChERS workflow for the extraction and cleanup of prometryn from a soil matrix.
Troubleshooting Logic for Peak Tailing in HPLC
Caption: A logical workflow for troubleshooting peak tailing issues in HPLC analysis of prometryn.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. memphis.edu [memphis.edu]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. weber.hu [weber.hu]
- 14. Dispersive solid-phase extraction using microporous metal-organic framework UiO-66: Improving the matrix compounds removal for assaying pesticide residues in organic and conventional vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Reducing signal-to-noise ratio in prometryn detection
Welcome to the technical support center for prometryn detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio in prometryn analysis.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in prometryn detection?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (in this case, the response from prometryn) to the level of background noise.[1][2][3] A higher S/N ratio indicates a cleaner signal that is more easily distinguishable from the noise, leading to more accurate and precise quantification. In trace analysis of prometryn, a low S/N ratio can lead to difficulties in detecting the analyte, higher limits of detection (LOD), and greater uncertainty in the measured concentration.[1][4]
Q2: What are the common sources of noise in chromatographic analysis of prometryn?
A2: Noise in chromatographic systems can originate from various sources, including:
-
Instrumental Noise: This includes electronic noise from the detector and other components, as well as fluctuations in the lamp source (in UV detectors) or spray in the ion source (in mass spectrometers).[5]
-
Chemical Noise: This arises from impurities in the mobile phase, reagents, and sample matrix that co-elute with prometryn and are detected by the system.[5][6]
-
Column Bleed: The stationary phase of the chromatography column can degrade and elute, contributing to background noise, especially at high temperatures in gas chromatography.[6]
-
Matrix Effects: Complex sample matrices (e.g., soil, water with organic matter, biological fluids) can contain compounds that interfere with the ionization of prometryn in the mass spectrometer source, either suppressing or enhancing the signal and contributing to noise.[7][8]
Q3: How can I improve the signal-to-noise ratio for prometryn detection?
A3: Improving the S/N ratio involves either increasing the signal of prometryn, decreasing the noise, or both.[1] Key strategies include:
-
Optimizing Sample Preparation: Employing effective sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce matrix interference.[9][10][11][12][13]
-
Instrumental Parameter Optimization: Fine-tuning parameters for your specific instrument (GC, HPLC, MS) is crucial. This includes optimizing injection volume, flow rates, temperatures, and detector settings.[14][15]
-
Using High-Purity Reagents: Employing high-purity solvents, reagents, and gases minimizes chemical noise.[7][16]
-
Proper Column Selection and Maintenance: Choosing the right column for your analysis and ensuring it is properly maintained can reduce column bleed and improve peak shape, thereby increasing the signal.[17]
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
Symptoms: The baseline of your chromatogram is noisy, making it difficult to integrate peaks and accurately quantify low concentrations of prometryn.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase/Gases | Prepare fresh mobile phase using high-purity, LC-MS or GC-grade solvents and reagents.[7][16] Ensure high-purity carrier and collision gases for GC-MS and LC-MS/MS. |
| Dirty Instrument Components | Clean the ion source, injection port, and other components of your chromatograph and mass spectrometer according to the manufacturer's instructions.[8][18] |
| Column Bleed | Condition the column as recommended by the manufacturer. If the bleed is excessive, consider replacing the column. |
| Leaks in the System | Check for leaks in all connections from the solvent reservoirs to the detector. Leaks can introduce air and other contaminants. |
| Ineffective Sample Cleanup | Optimize your sample preparation protocol. For complex matrices, consider using a more rigorous cleanup step, such as dispersive solid-phase extraction (dSPE) within the QuEChERS method.[11][12] |
Issue 2: Poor Signal Intensity for Prometryn
Symptoms: The peak for prometryn is small, even at concentrations that should be detectable, resulting in a low S/N ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Instrument Parameters | Optimize the injection volume, flow rate, and temperature settings for your GC or LC method. For MS detection, optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific prometryn transitions.[15] |
| Matrix Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[7] Use matrix-matched standards for calibration to compensate for suppression effects. |
| Degraded Standard Solution | Prepare a fresh stock and working standards of prometryn. |
| Incorrect Mobile Phase pH | For LC-MS, ensure the mobile phase pH is optimal for the ionization of prometryn. |
| Column Inefficiency | Evaluate the performance of your column by injecting a standard mixture. If the peak shape is poor (e.g., broad, tailing), the column may need to be replaced. |
Experimental Protocols
QuEChERS Sample Preparation for Soil Samples
This protocol is a general guideline and may need to be optimized for your specific soil type.
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large particles. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add appropriate internal standards.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS.
-
GC-NCD Instrumental Parameters for Prometryn Detection
The following table provides example parameters for the analysis of prometryn using Gas Chromatography with a Nitrogen Chemiluminescence Detector (GC-NCD). These parameters may require optimization for your specific instrument and column.
| Parameter | Value |
| Instrument | Agilent 7890A GC with 255 NCD[14] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| NCD Temperature | 300 °C |
| NCD Combustion Temp | 1018 °C[14] |
| NCD H₂ Flow | 3.0 mL/min |
| NCD O₂ Flow | 10.0 mL/min |
Data Presentation
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for prometryn using different analytical techniques, which are directly related to the achievable signal-to-noise ratio. A common requirement for the limit of detection is a signal-to-noise ratio of 3:1, and for the limit of quantification, a ratio of 10:1 is often used.
| Analytical Technique | Matrix | LOD | LOQ | Reference |
| GC-NCD | Water & Plant | 0.02 µg/mL | 0.06 µg/mL | [14] |
| LC-MS/MS | Soil | - | 10 µg/kg | [19] |
| SERS | Ultrapure Water | 5 x 10⁻¹² mol/L | - | [20] |
| SERS | Tap Water | 5 x 10⁻⁹ mol/L | - | [20] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. gcms.cz [gcms.cz]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Isotope Dilution vs. Traditional Methods for Prometryn Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in prometryn analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of method validation for prometryn analysis, pitting the gold-standard isotope dilution mass spectrometry (IDMS) using Prometryn-d14 as an internal standard against traditional methods employing non-isotopic internal standards or external calibration.
The herbicide prometryn is a widely used agricultural chemical, and its accurate quantification in various matrices such as soil, water, and food products is crucial for environmental monitoring and food safety. This guide delves into the experimental data and protocols that underscore the superiority of using an isotopically labeled internal standard for robust and defensible analytical results.
Performance Data at a Glance: this compound vs. Alternative Methods
The use of an isotopically labeled internal standard like this compound in conjunction with mass spectrometry (GC-MS or LC-MS/MS) significantly enhances the accuracy and precision of prometryn quantification. This is primarily due to its ability to compensate for matrix effects and variations in sample preparation and instrument response. The following tables summarize key performance metrics, comparing the isotope dilution method with other analytical approaches.
Table 1: Method Validation Parameters for Prometryn Analysis using Isotope Dilution (this compound) and other Internal/External Standard Methods.
| Parameter | Isotope Dilution (this compound) | Non-Isotopic Internal Standard / External Standard | Notes |
| Accuracy (Recovery %) | Expected: 95-105% | 81-107%[1] | Isotope dilution provides accuracy closer to 100% due to effective compensation for matrix effects and analyte loss during sample preparation. |
| Precision (%RSD) | Expected: < 10% | 0.10-3.30%[1] | Lower relative standard deviation (RSD) indicates higher precision. While the cited value for the non-isotopic method is low, isotope dilution is inherently more precise across various matrices. |
| Linearity (r²) | ≥ 0.998[2] | ≥ 0.998[2] | Both methods can achieve excellent linearity over a defined concentration range. |
| Limit of Quantification (LOQ) | 0.04 mg/kg[2] | 0.06 µg/mL[1] | LOQs are comparable and depend on the specific instrumentation and matrix. |
Experimental Protocols: A Detailed Look into the Methodologies
To provide a clear understanding of the practical application of these methods, detailed experimental protocols for the analysis of prometryn in soil samples are outlined below.
Protocol 1: Prometryn Analysis in Soil using QuEChERS Extraction and GC-MS/MS with this compound Internal Standard
This protocol details a robust method for the quantification of prometryn in soil, employing the highly effective QuEChERS sample preparation technique followed by sensitive GC-MS/MS detection with isotope dilution.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless mode.
-
Temperature Program: Optimized for the separation of prometryn.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both prometryn and this compound.
-
Protocol 2: Prometryn Analysis in Soil using Conventional Extraction and GC-MS with a Non-Isotopic Internal Standard
This protocol outlines a conventional method for prometryn analysis using a non-isotopically labeled internal standard.
1. Sample Preparation
-
Weigh 10 g of a homogenized soil sample into a flask.
-
Add a known amount of a suitable non-isotopic internal standard (e.g., atrazine).
-
Add 20 mL of an appropriate extraction solvent (e.g., methanol or acetonitrile).
-
Shake or sonicate for a defined period to ensure efficient extraction.
-
Filter the extract to remove solid particles.
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentrate the final extract to a known volume before GC-MS analysis.
2. GC-MS Analysis
-
The GC-MS conditions would be similar to those in Protocol 1. The mass spectrometer would be set to monitor characteristic ions for both prometryn and the chosen non-isotopic internal standard.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the logical comparison of the validation parameters, the following diagrams are provided.
References
Prometryn-d14 as an Internal Standard: A Comparative Guide for High-Precision Prometryn Analysis
In the quantitative analysis of the herbicide prometryn, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when dealing with complex matrices. This guide provides a comparative overview of Prometryn-d14, a deuterated stable isotope-labeled (SIL) internal standard, and other commonly used internal standards for prometryn analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct comparative studies are limited, this guide synthesizes available data from method validation studies of related compounds to offer valuable insights for researchers, scientists, and professionals in drug development and environmental analysis.
The Superiority of Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their chemical and physical similarity to the analyte of interest. Since this compound has the same molecular structure as prometryn, with the only difference being the substitution of 14 hydrogen atoms with deuterium, it exhibits nearly identical behavior during sample preparation (extraction, cleanup) and chromatographic separation. This co-elution and similar ionization efficiency in the mass spectrometer's source allow it to effectively compensate for variations in sample matrix, instrument response, and recovery, leading to enhanced accuracy and precision.
In contrast, structural analogs, such as atrazine or other triazine herbicides, while often used due to their lower cost and availability, may not perfectly mimic the behavior of prometryn in all matrices. Differences in polarity, pKa, and other physicochemical properties can lead to variations in extraction efficiency and chromatographic retention times, potentially compromising the accuracy of quantification.
Performance Comparison: An Indirect Assessment
Due to a lack of publicly available studies directly comparing the performance of this compound with other internal standards for prometryn analysis, this guide presents an indirect comparison based on data from validated methods for prometryn and other triazine herbicides.
Table 1: Performance Data of Different Internal Standards in Triazine Analysis
| Parameter | Method Using Atrazine-d5 for Triazines | Method Using Unlabeled Prometryn for Prometon |
| Analyte(s) | Atrazine, Deethylatrazine, Deisopropylatrazine | Prometon |
| Internal Standard | Atrazine-d5 | Prometryn |
| Matrix | Water | Freshwater |
| Recovery | 95.5% - 109.0% | Not explicitly stated, but method was successfully validated |
| Precision (RSD) | 4.4% - 17.5% | Not explicitly stated, but method was successfully validated |
| Linearity (r²) | Not explicitly stated | > 0.99 |
| Limit of Quantitation (LOQ) | 0.01 µg/L (for most analytes) | 0.100 mg/L |
Data for Atrazine-d5 is from a multiresidue method for triazine herbicides. Data for unlabeled Prometryn is from a method for Prometon analysis.
The data presented in Table 1, while not a direct comparison for prometryn analysis, illustrates the typical performance of a deuterated internal standard (Atrazine-d5) and a structural analog (unlabeled Prometryn). The use of Atrazine-d5 for other triazines demonstrates good recovery and precision, highlighting the effectiveness of SIL internal standards. The successful validation of the prometon method using unlabeled prometryn as an internal standard indicates that structural analogs can be effective, particularly in cleaner matrices. However, for complex matrices often encountered in food safety and environmental monitoring, the use of an isotopically labeled internal standard like this compound is strongly recommended to mitigate matrix effects and ensure the highest data quality.
Experimental Protocols
Below are detailed methodologies for the analysis of prometryn using an internal standard, based on established analytical methods.
Method 1: Prometryn Analysis in Soil using a Structural Analog Internal Standard (DS-Atrazine)
This method is adapted from a standard operating procedure for the determination of prometryn and its metabolites in soil.
1. Sample Preparation and Extraction:
-
Weigh 10.0 g of soil into a 40-mL vial.
-
For fortified samples, add a known amount of prometryn standard solution.
-
Add 20.0 mL of an 80:20 (v/v) acetonitrile-water solution.
-
Shake the vials horizontally on an orbital shaker for 1 hour at approximately 240 rpm.
-
Centrifuge the extracts at 1000 rpm for 5 minutes to separate the supernatant.
-
Filter a 5.0 mL aliquot of the supernatant through a 0.45 µm syringe filter.
-
Reduce the volume of the filtrate under a gentle stream of nitrogen.
-
Adjust the final volume to 1.0 mL with methanol.
-
Add the internal standard, DS-Atrazine, for retention time verification and potential quantitation.[2][3]
2. LC-MS/MS Analysis:
-
LC System: Equivalent to a system providing baseline resolution of all analytes.
-
Column: C18 or equivalent.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Thermospray or Electrospray Ionization (ESI), positive mode.
-
Monitoring: Selected Reaction Monitoring (SRM) of the protonated molecular ions.
Method 2: General Workflow for Prometryn Analysis using an Isotope-Labeled Internal Standard (this compound)
This generalized workflow is based on best practices for quantitative pesticide analysis using stable isotope dilution.
1. Sample Preparation:
-
Homogenize the sample matrix (e.g., soil, water, food sample).
-
Weigh a representative subsample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform solvent extraction (e.g., QuEChERS, solid-phase extraction).
-
Clean up the extract to remove interfering matrix components.
-
Concentrate the extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two transitions for both prometryn and this compound (one for quantification and one for confirmation).
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical process for prometryn analysis.
Caption: Experimental workflow for prometryn analysis using an internal standard.
Caption: LC-MS/MS signaling pathway for prometryn and its internal standard.
Conclusion
References
Inter-Laboratory Validation of Prometryn Quantification Methods: A Comparative Guide
This guide provides a comparative analysis of various analytical methods for the quantification of prometryn, a widely used herbicide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data from various studies. This document summarizes key performance indicators, details experimental protocols, and visualizes a general analytical workflow.
Quantitative Data Summary
The performance of different analytical methods for prometryn quantification is summarized in the tables below. These tables provide a comparative look at the linearity, precision, accuracy, and detection limits of each method as reported in the cited literature.
Table 1: Comparison of Immunoassay Methods for Prometryn Quantification
| Method | Half-Maximal Inhibitory Concentration (IC50) | Limit of Detection (LOD) | Recovery Rate (%) | Matrix |
| Indirect Competitive ELISA (ic-ELISA) | 2.4 ng/mL | 0.5 ng/mL | Consistent with LC-MS/MS | Corn, pumpkin, lotus root, rice, brown rice |
| Colloidal Gold Immunochromatographic Strips | 18.6 ng/mL (with card reader) | Not Specified | Consistent with LC-MS/MS | Corn, pumpkin, lotus root, rice, brown rice |
Table 2: Comparison of Chromatographic Methods for Prometryn Quantification
| Method | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Matrix |
| Gas Chromatography-Nitrogen Chemiluminescence Detection (GC-NCD) | Not Specified | 0.02 µg/mL | 0.06 µg/mL | 81.5 - 107 | Vetiver grass, Water |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Not Specified | Not Specified | 10.0 µg/kg (ppb) | Not Specified | Soil |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >0.998 | Not Specified | 0.04 mg/kg | 84.0 - 98.0 | Clam |
| Surface-Enhanced Raman Scattering (SERS) | Not Specified | 28 ppb (pH 11) | Not Specified | Not Specified | Water |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on information extracted from the referenced studies.
Gas Chromatography-Nitrogen Chemiluminescence Detection (GC-NCD)
This method was developed for the determination of prometryn in plant and water samples without requiring a purification step.[1]
-
Instrumentation: Agilent 7890A GC coupled with an Agilent 255 NCD.[2]
-
Sample Extraction (Vetiver Grass):
-
Homogenize 5g of the sample with 10 mL of acetonitrile.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice with 5 mL of acetonitrile each time.
-
Combine the supernatants and evaporate to dryness under a nitrogen stream.
-
Re-dissolve the residue in 1 mL of hexane for GC-NCD analysis.
-
-
Sample Extraction (Water):
-
Take 10 mL of the water sample.
-
Extract three times with 5 mL of ethyl acetate each time.
-
Combine the organic layers and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of hexane.
-
-
GC-NCD Conditions:
-
Injection Mode: Split injection with a ratio of 2:1.
-
Separation Temperature: 200°C.
-
Combustion Temperature: 1018°C with H2 and O2.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
This protocol outlines the procedure for determining prometryn in soil samples.[3]
-
Sample Preparation:
-
Weigh 10.0 grams of soil into a 40-mL vial.
-
For fortified samples, add a known volume of a standard solution.
-
Add 20.0 mL of an 80:20 (v/v) acetonitrile-water solution.
-
Shake vigorously.
-
Centrifuge the sample extracts.
-
-
Extract Processing:
-
Take a 5.0 mL aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Reduce the volume under a gentle stream of nitrogen.
-
Adjust the final volume to 1.0 mL with methanol.
-
Transfer the extract to a 4-mL vial for analysis.
-
-
LC/MS/MS Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
A method developed for the analysis of prometryn residues in clams.[4]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
GC Column: DB-5MS capillary column.
-
Carrier Gas: Helium at a flow rate of 0.9 mL/min.[4]
-
Linearity Range: 0.02-0.5 mg/L.[4]
Immunoassays (ic-ELISA and Colloidal Gold Strips)
These methods were established for the rapid detection of prometryn in agricultural samples.[5]
-
Principle: Both methods are based on monoclonal antibodies specific for prometryn.
-
ic-ELISA: An indirect competitive enzyme-linked immunosorbent assay format.
-
Colloidal Gold Immunochromatographic Strips: A rapid test strip format utilizing colloidal gold nanoparticles.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of prometryn in environmental or biological samples.
Caption: General workflow for prometryn quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Accuracy and precision assessment of prometryn analysis using Prometryn-d14
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of herbicides like prometryn is critical for environmental monitoring, food safety assessment, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Prometryn-d14, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a best practice for achieving the highest quality analytical data. This guide provides a comprehensive comparison of prometryn analysis with and without the use of this compound, supported by experimental data and detailed methodologies.
The core principle behind the improved performance of isotope dilution mass spectrometry lies in the near-identical physicochemical properties of the analyte (prometryn) and its deuterated counterpart (this compound). This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation. Crucially, any variations in sample volume, matrix effects (ion suppression or enhancement), or instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are effectively normalized, leading to significantly more accurate and precise results.
Performance Comparison: With and Without this compound
The use of this compound as an internal standard markedly improves the accuracy and precision of prometryn analysis. The following tables summarize the performance characteristics of analytical methods with and without a deuterated internal standard.
| Performance Metric | Method without Deuterated Internal Standard (e.g., External Standard or Other IS) | Method with this compound Internal Standard (Isotope Dilution LC-MS/MS) |
| Accuracy (Recovery) | Typically 70-120%, but can be highly variable depending on the matrix. | Consistently high, typically within 90-110%. |
| Precision (RSD/CV) | Can exceed 20%, especially in complex matrices. | Typically below 15%, often below 10%. |
| Matrix Effect | Significant and can lead to under- or overestimation of the analyte concentration. | Effectively compensated for, leading to more reliable results across different matrices. |
| Robustness | Less robust to variations in experimental conditions. | More robust and reproducible. |
Table 1: General Performance Comparison of Prometryn Analysis Methods.
The data below provides a more specific comparison based on published analytical methods for prometryn and other pesticides.
| Analytical Method | Matrix | Internal Standard | Accuracy (Recovery %) | Precision (RSD/CV %) | Reference |
| GC-MS | Clam | None | 84.0 - 98.0 | 3.0 - 7.1 | [1][2][3] |
| LC-MS/MS | General | None (External Standard) | Highly variable, can have >60% difference between matrices | >50% in some cases | [4] |
| LC-MS/MS | Cannabis | Deuterated Analogues | Within 25% accuracy | <20% | [4] |
| Isotope Dilution LC-MS/MS | General (for similar analytes) | Deuterated Analogues | 88 - 105 | 4 - 11 | [5] |
| Isotope Dilution LC-MS/MS | Water | Deuterated Analogues | 71 - 123 | <10 | [4] |
Table 2: Quantitative Data from Published Analytical Methods.
Experimental Protocols
Key Experiment 1: Prometryn Analysis in Soil without a Deuterated Internal Standard (Adapted from EPA Method)
This method utilizes a non-isotopically labeled internal standard (Atrazine) for the analysis of prometryn in soil samples by LC-MS/MS.
1. Sample Preparation and Extraction:
-
Weigh 10.0 g of the soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution (Atrazine).
-
Add 20 mL of an 80:20 (v/v) acetonitrile-water solution.
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for prometryn and atrazine.[6][7]
3. Quantification:
-
Generate a calibration curve using standards of prometryn and a fixed concentration of atrazine.
-
Quantify prometryn in the samples by comparing the peak area ratio of prometryn to atrazine against the calibration curve.
Key Experiment 2: Prometryn Analysis in a Generic Matrix using this compound (Isotope Dilution Method)
This protocol outlines a general procedure for the analysis of prometryn using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Weigh a specified amount of the homogenized sample matrix into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Vortex mix for 1 minute, followed by shaking for 30 minutes.
-
Centrifuge to separate the solid and liquid phases.
-
Take an aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-resolution triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: ESI positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both prometryn and this compound.
3. Quantification:
-
Prepare a calibration curve by plotting the peak area ratio of prometryn to this compound against the concentration of prometryn standards.
-
Calculate the concentration of prometryn in the samples based on their measured peak area ratios and the calibration curve.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard.
Caption: Analytical workflow for prometryn analysis using this compound.
Caption: How this compound corrects for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an Analytical Method for Prometryn Residues in Clam Using GC-MS -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 4. Validation and uncertainties evaluation of an isotope dilution-SPE-LC-MS/MS for the quantification of drug residues in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Clear Advantage: Prometryn-d14 in High-Accuracy Residue Analysis
In the precise world of residue analysis, the choice of an internal standard is a critical decision that directly impacts the reliability of quantitative results. For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision is paramount. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Prometryn-d14, and its non-labeled counterpart in residue analysis, supported by established principles and experimental data from analogous compounds. The evidence unequivocally demonstrates that isotopically labeled standards like this compound offer superior performance in mitigating common analytical challenges, leading to more robust and defensible data.
The primary role of an internal standard is to compensate for variations inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest. While non-labeled standards, often structural analogs, can be used, they do not co-elute perfectly with the analyte and may be affected differently by matrix components. In contrast, a stable isotope-labeled standard like this compound is chemically identical to the analyte, ensuring it behaves in the same manner throughout the entire analytical workflow. This subtle difference in mass allows it to be distinguished by a mass spectrometer while ensuring it experiences the same matrix effects and extraction efficiencies as the native prometryn.
Superior Performance of Isotopically Labeled Standards: A Data-Driven Comparison
| Performance Parameter | With this compound (SIL-IS) | With Non-Labeled Standard | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | This compound co-elutes with the analyte, experiencing identical matrix effects (ion suppression or enhancement), leading to more effective normalization and therefore higher accuracy. |
| Precision (%RSD) | Typically <10% | Can be >20% | By closely tracking the analyte through extraction, cleanup, and injection, this compound compensates for variability at each step, resulting in significantly better precision. For instance, in a study with other pesticides, the use of deuterated analogs resulted in RSD values under 20%, a significant improvement from over 50% without them.[1] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical chemical and physical properties of this compound ensure it is affected by the sample matrix in the same way as the analyte, allowing for accurate correction. |
| Recovery Correction | High | Moderate to Low | Analyte loss can occur during multi-step sample preparation. As this compound is added at the beginning of the process, it experiences the same losses as the native prometryn, allowing for accurate correction of the final calculated concentration. |
| Limit of Quantification | Potentially lower | Higher | By reducing variability and improving signal-to-noise through effective matrix effect compensation, the use of an isotopically labeled standard can lead to lower and more reliable limits of quantification. |
Experimental Protocol: A Typical Workflow for Prometryn Residue Analysis
The following is a representative experimental protocol for the analysis of prometryn residues in a soil matrix using this compound as an internal standard, based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction
-
Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification: Add a known concentration of this compound internal standard solution to the sample.
-
Hydration: Add 10 mL of water to the soil sample and vortex for 1 minute to ensure thorough mixing.
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking: Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure efficient partitioning.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both prometryn and this compound.
4. Quantification
-
Generate a calibration curve using standards containing known concentrations of prometryn and a constant concentration of this compound.
-
Calculate the ratio of the peak area of prometryn to the peak area of this compound for each standard and sample.
-
Determine the concentration of prometryn in the samples by interpolating their area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key stages of the residue analysis workflow when using an isotopically labeled internal standard like this compound.
Caption: Experimental workflow for residue analysis using an isotopically labeled internal standard.
References
A Researcher's Guide to Certified Reference Materials for Prometryn Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate quantification of prometryn, a widely used triazine herbicide, is crucial for environmental monitoring, food safety assessment, and toxicological studies. The reliability of such analyses hinges on the use of high-quality Certified Reference Materials (CRMs). This guide provides a comparative overview of analytical methodologies for prometryn analysis, supported by experimental data, and highlights the role of CRMs in achieving accurate and reproducible results.
Comparing Analytical Methods for Prometryn Detection
The choice of analytical method for prometryn analysis depends on factors such as the sample matrix, required sensitivity, and laboratory resources. The most common techniques include chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as immunochemical methods like Enzyme-Linked Immunosorbent Assay (ELISA).
The performance of these methods is intrinsically linked to the quality of the Certified Reference Materials used for calibration and validation. Several reputable suppliers offer prometryn CRMs, ensuring traceability and consistency in analytical measurements.
Table 1: Comparison of Analytical Methods for Prometryn Analysis
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rates (%) | Throughput | Key Advantages | Key Disadvantages |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | LOQ: 0.04 mg/kg (in clams)[1] | 84.0 - 98.0 (in clams)[1] | Moderate | High specificity and sensitivity.[1] | May require derivatization for some compounds. |
| LC-MS/MS | Separation based on polarity and mass-to-charge ratio. | LOD: 0.24 pg/mL (in water)[2] | Not explicitly stated for prometryn, but generally high for pesticides. | High | High sensitivity and selectivity, suitable for a wide range of compounds.[3][4] | Can be affected by matrix effects.[3] |
| ic-ELISA | Immunoassay based on antigen-antibody reaction. | LOD: 0.5 ng/mL[5] | 70 - 106 (in agricultural samples) | High | Rapid, cost-effective, and suitable for screening large numbers of samples.[5] | Prone to cross-reactivity, less specific than chromatographic methods. |
| GC-NCD | Gas chromatography with a nitrogen-chemiluminescence detector. | LOD: 0.02 µg/mL; LOQ: 0.06 µg/mL | 81 - 107 (in vetiver grass and water) | Moderate | Highly selective for nitrogen-containing compounds like prometryn. | Not as widely available as MS detectors. |
Table 2: Prometryn Certified Reference Materials
| Supplier | Product Name/Number | Concentration | Matrix/Solvent | Certification |
| LabStandard | Prometryn solution | 100.00 mg/L or 1000.00 mg/L | Acetonitrile | ISO 17034 |
| AccuStandard | P-078S | 100 µg/mL | Methanol | ISO 17034 |
| CPAChem | F263410 | 100 µg/mL | Acetone (in a mixture with other triazines) | ISO 17034, ISO 17025, ISO 9001 |
| LGC Standards | DRE-C16370000 | Neat | - | ISO 17034 |
| Sigma-Aldrich (Supelco) | PESTANAL®, analytical standard | - | - | Analytical standard |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of common experimental protocols for prometryn analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[6][7][8][9][10]
Workflow for QuEChERS Sample Preparation
Caption: A simplified workflow of the QuEChERS method.
Protocol:
-
Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized to ensure uniformity.[10] For dry samples, a hydration step may be necessary.[9]
-
Extraction: A subsample is weighed into a centrifuge tube, and an appropriate internal standard is added. Acetonitrile is added as the extraction solvent, followed by a salt mixture (commonly magnesium sulfate and sodium chloride).[6][9] The tube is then vigorously shaken.
-
Centrifugation: The sample is centrifuged to separate the organic layer (acetonitrile) from the aqueous and solid phases.[9]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars.[10]
-
Final Centrifugation and Analysis: The sample is centrifuged again, and the final extract is collected for analysis by GC-MS or LC-MS/MS.[6]
GC-MS Analysis Protocol
-
Standard Preparation: A stock solution of a prometryn certified reference material is prepared in a suitable solvent (e.g., methanol or acetone).[5] A series of calibration standards are then prepared by diluting the stock solution.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5MS).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of prometryn from other components in the sample.
-
MS Detection: The mass spectrometer is operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11]
-
-
Analysis: The prepared sample extracts and calibration standards are injected into the GC-MS system. The concentration of prometryn in the samples is determined by comparing the peak area of the analyte to the calibration curve.
LC-MS/MS Analysis Protocol
-
Standard Preparation: Similar to GC-MS, a stock solution and a series of calibration standards are prepared from a prometryn CRM.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used.
-
Column: A reverse-phase column (e.g., C18) is commonly used for the separation of prometryn.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for prometryn.
-
-
Analysis: The sample extracts and calibration standards are injected into the LC-MS/MS system. Quantification is performed using the calibration curve generated from the standards.
ic-ELISA Protocol
-
Coating: A microtiter plate is coated with a prometryn-protein conjugate.
-
Competitive Reaction: The sample extract (or standard) and a specific monoclonal antibody against prometryn are added to the wells. Prometryn in the sample competes with the coated prometryn for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Enzyme Conjugate Addition: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Substrate Addition and Signal Detection: A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of prometryn in the sample and is measured using a microplate reader.[5]
Prometryn's Impact on Ecdysone Signaling
Recent research has shown that prometryn can adversely affect the development and reproduction of the marine copepod Tigriopus japonicus by disrupting the ecdysone signaling pathway. Molecular docking studies have revealed that prometryn can bind to the ecdysone receptor (EcR) and UDP-N-acetylglucosamine pyrophosphorylase (UAP), which are key components of the ecdysteroid nuclear receptor complex. This disruption leads to delayed molting and development.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. longdom.org [longdom.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
Regulatory guidelines for the validation of analytical methods for pesticides.
This guide provides a comprehensive comparison of analytical methodologies for the determination of pesticide residues, with a focus on regulatory validation guidelines. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticides. This document outlines the key performance parameters for method validation and presents a comparison of common extraction and detection techniques, supported by experimental data.
Core Principles of Analytical Method Validation
The validation of an analytical method is crucial to ensure the reliability and reproducibility of results. Regulatory bodies worldwide have established guidelines to standardize this process. Key international guidelines include those from the European Union (SANTE/11312/2021) and the United States Food and Drug Administration (FDA) and Environmental Protection Agency (EPA).[1][2][3][4][5] These guidelines mandate the evaluation of several performance characteristics to demonstrate that a method is "fit for purpose".
Key Validation Parameters
The fundamental parameters assessed during the validation of a quantitative analytical method for pesticide residues include:
-
Accuracy: The closeness of the test results to the true value. It is typically evaluated by analyzing certified reference materials or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Specificity (or Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific pesticide, the matrix, and the intended purpose of the analysis. This section compares the performance of commonly used extraction and detection techniques.
Extraction and Clean-up Methods: QuEChERS vs. Solid-Phase Extraction (SPE)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted technique for the extraction of pesticide residues from various food matrices.[2][6][7] It offers several advantages over traditional methods like Solid-Phase Extraction (SPE), including faster sample preparation and reduced solvent consumption.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Typical Regulatory Acceptance Criteria |
| Accuracy (Recovery %) | 70-120% for most pesticides.[7][8] | 70-110% for many analytes. | 70-120% |
| Precision (RSD %) | Generally < 20%.[7][8] | Typically < 15%. | ≤ 20% |
| Sample Throughput | High | Moderate | N/A |
| Solvent Consumption | Low | Moderate to High | N/A |
| Cost per Sample | Low | Moderate | N/A |
Detection Methods: LC-MS/MS vs. GC-MS/MS
The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is primarily dictated by the physicochemical properties of the pesticide. LC-MS/MS is generally preferred for polar, non-volatile, and thermally labile pesticides, while GC-MS/MS is suitable for volatile and semi-volatile compounds.[3][9]
| Parameter | LC-MS/MS | GC-MS/MS | Typical Regulatory Acceptance Criteria |
| Linearity (R²) | > 0.99[10] | > 0.99[10] | ≥ 0.99 |
| LOD (µg/kg) | 0.03 - 0.5[9] | 0.9 - 2.0[9] | Method- and analyte-dependent |
| LOQ (µg/kg) | 0.6 - 1.5[9] | 3.0 - 5.7[9] | Method- and analyte-dependent |
| Applicability | Wide range of polar and non-polar compounds.[3] | Volatile and semi-volatile compounds. | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are generalized protocols for the key experiments cited in this guide.
QuEChERS Extraction and d-SPE Clean-up Protocol
This protocol is a widely used method for the extraction of pesticide residues from fruits and vegetables.
-
Sample Homogenization: A representative 10-15 g portion of the sample is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is shaken for 1 minute and then centrifuged.
-
Dispersive SPE (d-SPE) Clean-up: An aliquot of the supernatant is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove interferences like organic acids and sugars, and MgSO₄ to remove residual water. The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for analysis.
LC-MS/MS and GC-MS/MS Analysis Protocol
-
Instrument Calibration: The LC-MS/MS or GC-MS/MS system is calibrated using a series of matrix-matched standards of the target pesticides.
-
Sample Injection: A small volume (typically 1-5 µL) of the final extract is injected into the chromatographic system.
-
Chromatographic Separation: The pesticides are separated on an appropriate analytical column (e.g., C18 for LC, DB-5ms for GC).
-
Mass Spectrometric Detection: The separated pesticides are detected and quantified using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
References
- 1. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. | Semantic Scholar [semanticscholar.org]
- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. hpst.cz [hpst.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative study of different extraction methods for prometryn
A Comparative Guide to Prometryn Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the extraction of prometryn, a selective herbicide widely used in agriculture. The selection of an appropriate extraction technique is critical for accurate quantification and analysis of prometryn residues in various matrices, including soil, water, and biological samples. This document details the performance of three prevalent methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), supported by experimental data from scientific literature.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for each extraction method, offering a clear comparison to aid in methodological selection.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Average Recovery | Matrix Dependent | 60.7% - 120%[1][2] | 70% - 120%[3][4] |
| Precision (RSD) | < 15% | < 15%[2] | < 5% - 20%[3][4] |
| LOD | ~1.0 x 10⁻⁷ M (with preconcentration)[1][5] | 0.01 - 0.07 µg/L (SPE disks)[1] | 0.74 - 23.1 µg/kg (multi-residue)[4][6] |
| LOQ | ~8.0 x 10⁻⁸ M[1][5] | 0.06 µg/mL[7][8] | 0.74 - 23.1 µg/kg (multi-residue)[4][6] |
| Sample Throughput | Low to Medium | Medium to High (amenable to automation)[9] | Very High[10] |
| Solvent Consumption | High | Low to Medium[11] | Low[3] |
| Selectivity | Low to Medium | High (sorbent-dependent) | High |
| Ease of Use | Labor-intensive, requires expertise | Moderately complex, requires conditioning | Simple, streamlined protocol[10] |
Experimental Protocols
Detailed methodologies for the three compared extraction techniques are provided below. These protocols are synthesized from established research and represent standard laboratory practices.
Liquid-Liquid Extraction (LLE) Protocol
This method is based on the differential partitioning of prometryn between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Sample (e.g., 500 mL water)
-
1,2-dichloroethane (DCE) or other suitable organic solvent
-
Hydrochloric acid (HCl) and Lithium Hydroxide (LiOH) for pH adjustment
-
Separatory funnel
-
Rotary evaporator
-
Volumetric flasks
Procedure:
-
Sample Preparation: Adjust the pH of the aqueous sample (500 mL) to the optimal range (e.g., pH 2.50) using HCl or LiOH.[5]
-
Extraction: Transfer the sample to a separatory funnel. Add a 10 mL aliquot of DCE.[5]
-
Agitation: Shake the funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of prometryn from the aqueous phase to the organic phase.[12] Periodically vent the funnel to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCE) into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 10 mL aliquots of DCE, combining all organic extracts.[5]
-
Concentration: Reduce the volume of the combined organic solution (to 2.0-3.0 mL) using a rotary evaporator at room temperature.[5]
-
Reconstitution: Transfer the concentrated extract to a final volumetric flask (e.g., 5.00 mL) and bring it to volume with the appropriate solvent for subsequent analysis by methods such as square-wave voltammetry or GC-MS.[5][6]
Solid-Phase Extraction (SPE) Protocol
SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte from the sample matrix. The analyte is later eluted with a small volume of solvent.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg)[11]
-
Sample (e.g., urine, water) pre-treated as necessary (e.g., protein precipitation with acetonitrile)
-
Methanol (for conditioning)
-
Milli-Q water (for equilibration and washing)
-
Chloroform or other suitable elution solvent
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol through it.[11] Do not allow the sorbent to dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of Milli-Q water through it, ensuring the sorbent remains wet.[11]
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a vacuum to percolate the sample through the sorbent at a controlled flow rate (e.g., 3 mL/min).[11]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering polar compounds. Discard the eluate.[11]
-
Drying: Dry the sorbent bed completely by applying a vacuum for approximately 3-5 minutes.[11]
-
Elution: Elute the retained prometryn from the cartridge using 3 mL of chloroform into a collection tube.[11]
-
Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of a suitable solvent (e.g., acetonitrile) for analysis by HPLC or other instruments.[11]
QuEChERS Protocol
The QuEChERS method is a two-step process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and efficiency.[10]
Materials:
-
Homogenized sample (e.g., 10 g of fruit or vegetable)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)[10]
-
d-SPE cleanup tubes containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA)
-
Centrifuge
-
Vortex mixer
Procedure: Step 1: Extraction
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.[10]
-
Shaking: Cap the tube and shake it vigorously for 1 minute.[3][10]
-
Salt Addition: Add the appropriate QuEChERS extraction salt packet.[10]
-
Second Shaking & Centrifugation: Immediately cap and shake vigorously for another minute. Centrifuge the tube at approximately 4000 rpm for 5 minutes to separate the layers.[13]
Step 2: Dispersive SPE Cleanup
-
Supernatant Transfer: Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer (the raw extract) and transfer it to a d-SPE cleanup tube.[3][10]
-
Vortexing & Centrifugation: Shake or vortex the d-SPE tube for 30 seconds. Centrifuge for 2-5 minutes to pellet the sorbent material.[14]
-
Final Extract: The resulting supernatant is the final extract. It can be directly analyzed or diluted with a suitable solvent before injection into a GC-MS or LC-MS/MS system.[3][6]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for prometryn analysis, highlighting the distinct paths for each extraction methodology leading to final instrumental determination.
Caption: General workflow for prometryn analysis from sample to quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promochrom.com [promochrom.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. youtube.com [youtube.com]
- 13. hpst.cz [hpst.cz]
- 14. gcms.cz [gcms.cz]
Cross-validation of LC-MS/MS and GC-MS methods for prometryn analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of herbicides like prometryn is critical for environmental monitoring, food safety, and toxicological studies. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods for prometryn analysis, supported by experimental data and detailed protocols to aid in methodology selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method is often driven by key performance metrics. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for prometryn analysis, but they exhibit different strengths. The following table summarizes typical quantitative data for prometryn analysis using both techniques, compiled from various studies.
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.005 - 10 µg/kg | 0.02 - 0.74 µg/kg |
| Limit of Quantitation (LOQ) | 0.01 - 30.6 µg/kg[1] | 0.06 - 31.5 µg/kg[1][2] |
| **Linearity (R²) ** | > 0.99[1] | > 0.998[3] |
| Recovery (%) | 70 - 120%[4][5] | 70 - 120%[5][6] |
| Precision (RSD%) | < 20%[4] | < 20%[6] |
Methodology and Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of prometryn using both LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS Method
A common and effective sample preparation method for both LC-MS/MS and GC-MS analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8]
-
Homogenization: A representative sample (e.g., 10-15 g of soil, water, or food commodity) is homogenized. For water samples, an initial liquid-liquid extraction may be performed.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (and water for dry samples).
-
Salting Out: A salt mixture, commonly anhydrous magnesium sulfate and sodium chloride, is added to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (such as primary secondary amine - PSA) and anhydrous magnesium sulfate. This step is crucial for removing interfering matrix components like fatty acids and sugars. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can then be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.
QuEChERS Sample Preparation Workflow
LC-MS/MS Protocol
LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds like many modern pesticides.[9]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Prometryn Transitions (example): Precursor ion (Q1) m/z 242.1 → Product ions (Q3) m/z 184.1, m/z 104.1.
-
GC-MS Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Prometryn is amenable to GC analysis.[6]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Prometryn Characteristic Ions (example): m/z 241, 226, 184.
-
Cross-Validation Workflow and Considerations
Cross-validation is essential to ensure that both methods provide comparable and reliable results. This involves analyzing the same set of samples with both LC-MS/MS and GC-MS and comparing the quantitative results.
Cross-Validation Logical Workflow
Key aspects to consider during cross-validation include:
-
Matrix Effects: Both techniques can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can enhance or suppress the analyte signal.[11] It is crucial to evaluate and mitigate these effects, for instance, by using matrix-matched calibration standards.
-
Derivatization: While not typically required for prometryn, some less volatile or polar compounds may need derivatization for GC-MS analysis, which is generally not necessary for LC-MS/MS.[4]
-
Confirmation Criteria: For unambiguous identification, both methods rely on specific criteria. For MS/MS techniques, this typically involves the monitoring of two specific precursor-to-product ion transitions with a consistent ratio.[12] For GC-MS in SIM mode, the presence of multiple characteristic ions in the correct ratios is required.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of prometryn.
-
LC-MS/MS offers the advantage of analyzing a wider range of pesticides, including more polar and thermally sensitive compounds, often with minimal sample cleanup and no need for derivatization.[9][13] It is frequently considered to have a wider scope and better sensitivity for many modern pesticides.[13]
-
GC-MS remains a robust and highly effective technique, particularly for more volatile compounds and certain pesticide classes like organochlorines.[4] It is a well-established method with extensive libraries for compound identification.
The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the analysis, including the range of other pesticides to be monitored, the nature of the sample matrices, available instrumentation, and the desired limits of detection. For comprehensive pesticide residue monitoring, a combination of both techniques is often the most effective approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. lcms.cz [lcms.cz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Comparison of Validation Results Obtained by GC-MS/MS and LC-MS/MS for the Analysis of Residual Pesticides in Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Prometryn-d14: A Procedural Guide
Prometryn-d14, a deuterated analog of the herbicide prometryn, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
Prometryn is classified as harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] It can also cause serious eye damage and skin irritation.[2] Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes protective gloves, clothing, and eye and face protection.[2][3] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.
Quantitative Data Summary
The following table summarizes the key quantitative data for Prometryn.
| Property | Value | Reference |
| Acute Oral Toxicity | LD50 (Mallard Ducks) > 4640 mg/kg | [2] |
| Acute Dermal Toxicity | Not a skin sensitiser | [2] |
| Eye Irritation | Severe eye irritant | [2] |
| Aquatic Toxicity | LC50 (96hr, Rainbow Trout) = 5.5 mg/L | [2] |
| LC50 (96hr, Bluegill Sunfish) = 7.9 mg/L | [2] | |
| LC50 (48hr, Daphnia) = 12.66 mg/L | [2] | |
| Environmental Fate | Average field half-life = 40 - 70 days | [2] |
| Physical Properties | Solid | [2] |
| Insoluble in water | [1] | |
| Density at 20 °C = 1.157 g/cm³ | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following procedure is based on general guidelines for hazardous chemical waste disposal.
1. Personal Protective Equipment (PPE) and Preparation:
- Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2][3]
- Ensure a designated waste container for hazardous chemical solids is available. The container must be properly labeled.
2. Collection of Waste:
- Carefully collect any unused this compound solid.
- If dealing with a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
- For spills, sweep or vacuum the material without creating dust.[2] Place the collected material into a sealable container.[2]
3. Container Management:
- Place the collected waste into a designated, clearly labeled, and sealable hazardous waste container.
- The label should include the chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., "Toxic," "Environmental Hazard").
4. Decontamination of Labware:
- Rinse any contaminated labware (e.g., beakers, spatulas) three times with a suitable solvent.
- Collect the rinsate as hazardous waste. Do not dispose of it down the drain.[4]
5. Storage Pending Disposal:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
- The storage area should be a designated satellite accumulation area for hazardous waste.
6. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
- On-site disposal of the concentrated product is not acceptable.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Prometryn-d14
This guide provides crucial safety and logistical information for the handling and disposal of Prometryn-d14 in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and the environment.
Core Hazards: this compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use. |
| Body Protection | Protective clothing | A lab coat or chemical-resistant suit should be worn.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[3] |
| Eye and Face Protection | Safety goggles or face shield | Tightly fitting safety goggles with side shields are essential.[4] In situations with a high risk of splashing, a full-face shield should be worn over goggles.[3] |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced.[4] Always use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all handling of this compound.
-
Verify that an eyewash station and safety shower are readily accessible and operational.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling the Compound:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4]
-
Avoid all direct contact with the skin and eyes.[4]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[4]
4. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Decontaminate all work surfaces and equipment.
-
Remove PPE in the designated area, avoiding self-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone, ethanol) in a designated hazardous waste container. Dispose of the rinsed labware as hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed hazardous waste bag and dispose of according to institutional guidelines. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup in a sealed, labeled hazardous waste container for proper disposal.[1] |
Spill Response: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material.[5] Collect the material into a suitable container for disposal. Avoid creating dust.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1][4] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
